3-Methylpyrrolidine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPYQTSLDMVWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride vs free base
An in-depth technical analysis of (S)-3-Methylpyrrolidine-3-carbonitrile requires a rigorous understanding of its physicochemical states. As a highly versatile chiral building block in pharmaceutical chemistry, the choice between its hydrochloride (HCl) salt and its free base form dictates its handling, storage, and synthetic utility[1][2].
This whitepaper provides a comprehensive evaluation of both forms, detailing the causality behind experimental selections, validated interconversion protocols, and their respective roles in drug development.
Chemical Identity & Structural Significance
(S)-3-Methylpyrrolidine-3-carbonitrile features a five-membered nitrogen-containing heterocycle with a stereogenic center at the C3 position, bearing both a methyl and a cyano group[1].
-
The Pyrrolidine Nitrogen: Acts as a secondary amine, providing nucleophilic character essential for coupling reactions (e.g., SNAr, Buchwald-Hartwig aminations)[1].
-
The C3 Quaternary Center: The (S)-configuration imparts strict spatial geometry, crucial for binding affinity in targeted therapies such as Tyk2, EGFR, and kinase inhibitors[3][4].
-
The Cyano Group: Acts as a strong electron-withdrawing group, modulating the pKa of the pyrrolidine nitrogen and serving as a handle for further functionalization (e.g., reduction to primary amines or hydrolysis to amides)[1][5].
Physicochemical Profiling: Salt vs. Free Base
The thermodynamic and kinetic stability of the molecule shifts dramatically depending on its protonation state. The table below summarizes the critical differences dictating their laboratory and industrial use.
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 2380501-69-7[6] | N/A (Specific to salt form) |
| Molecular Weight | 110.16 g/mol [6] | 146.62 g/mol |
| Physical State | Viscous oil or low-melting solid | Crystalline solid[7] |
| Solubility Profile | Soluble in DCM, EtOAc, THF, Et2O | Soluble in H₂O, MeOH; Insoluble in Et₂O/Hexane[2] |
| Nucleophilicity | High (Lone pair available for reaction) | Quenched (Protonated nitrogen) |
| Storage Stability | Poor (Prone to oxidation and CO₂ absorption) | Excellent (Lattice energy stabilizes the molecule)[2] |
| Primary Use Case | Active reagent in synthetic coupling steps | Long-term storage, shipping, and formulation[2] |
Mechanistic Rationale: Causality in Experimental Choices
Why store as the Hydrochloride Salt? Secondary amines in their free base form are highly susceptible to atmospheric degradation. The lone pair on the nitrogen readily reacts with atmospheric carbon dioxide to form carbamate salts, and is prone to auto-oxidation. By treating the free base with hydrochloric acid, the nitrogen lone pair is protonated, forming an ammonium cation. This ionic state drastically increases the lattice energy, yielding a crystalline solid that is thermodynamically stable, highly water-soluble, and resistant to atmospheric degradation[2].
Why react as the Free Base?
For the molecule to act as a building block in complex drug synthesis, the pyrrolidine nitrogen must function as a nucleophile. In the HCl salt form, the nitrogen is protonated (
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems. Observational checkpoints are built into the workflow to ensure scientific integrity.
Protocol A: Free-Basing the Hydrochloride Salt for Synthesis
Objective: Extract the reactive free base with >95% recovery while preventing aqueous contamination.
-
Dissolution: Suspend 1.0 eq of (S)-3-Methylpyrrolidine-3-carbonitrile HCl in a minimal volume of distilled water (approx. 5 mL/g).
-
Basification: Slowly add a 2M NaOH solution dropwise under continuous stirring at 0–5 °C (ice bath) to prevent exothermic degradation.
-
Self-Validation Check (pH): Test the aqueous layer with pH paper. The pH must be ≥ 11. The pKa of the pyrrolidine nitrogen is typically ~9.5; adjusting the pH to at least 1.5 units above the pKa ensures >95% of the molecules are deprotonated. If pH < 11, the amine remains protonated and will not partition into the organic phase.
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with saturated brine (to remove residual water and NaOH), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at <30 °C to yield the free base as an oil. Note: Avoid high heat, as the free base is volatile and thermally sensitive.
Protocol B: Salt Formation and Crystallization
Objective: Convert the unstable free base into a highly pure, crystalline HCl salt for long-term storage[5][7].
-
Solvation: Dissolve the freshly prepared free base in anhydrous Diethyl Ether (Et₂O) or 1,4-Dioxane under an inert nitrogen atmosphere.
-
Acidification: Slowly add 1.1 eq of a standardized solution of anhydrous HCl in Dioxane (or bubble dry HCl gas) into the stirring mixture at room temperature[5][7].
-
Self-Validation Check (Precipitation): A white precipitate should form almost instantaneously. If the solution remains clear, moisture has contaminated the system (water dissolves the salt). The immediate formation of a solid validates the anhydrous integrity of the solvent system.
-
Isolation: Stir for 30 minutes to ensure complete salt formation. Filter the suspension through a sintered glass funnel under a vacuum.
-
Purification: Wash the filter cake with cold, anhydrous Et₂O to remove any unreacted free base or organic impurities. Dry under a high vacuum to constant weight[7].
Process Workflows & Visualizations
The interconversion between the salt and free base, as well as its application in synthesis, follows strict logical pathways.
Workflow for the interconversion between the HCl salt and free base forms.
Synthetic application pathway utilizing the free base as a chiral nucleophile.
Application in Drug Development
The distinct properties of (S)-3-Methylpyrrolidine-3-carbonitrile make it highly sought after in modern pharmacophore design. The steric bulk of the methyl group combined with the electron-withdrawing cyano group restricts the conformational flexibility of the pyrrolidine ring. When the free base is coupled to a core scaffold (such as a pyrimidine or quinazoline ring), it locks the resulting drug molecule into a specific bioactive conformation. This mechanism has been heavily leveraged in the development of highly selective Tyk2 inhibitors[3], EGFR inhibitors[4], and various neuropharmacological agents[1].
By mastering the handling of its free base and hydrochloride salt forms, researchers can ensure high yields, preserve enantiomeric purity, and maintain the structural integrity required for advanced drug discovery.
References
- Google Patents - WO2023220046A1 - Tyk2 inhibitors.
- Google Patents - WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors.
-
National Institutes of Health (PMC) - Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP). Retrieved from:[Link]
-
MDPI - Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor. Retrieved from: [Link]
Sources
- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 2. CAS 135324-85-5: (R)-2-Methylpyrrolidine hydrochloride [cymitquimica.com]
- 3. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 4. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylpyrrolidine-3-carbonitrile: Physicochemical Profiling and Synthetic Applications in Targeted Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, chiral nitrogen heterocycles is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of small molecule therapeutics. 3-Methylpyrrolidine-3-carbonitrile has emerged as a highly valued chiral building block[1]. Characterized by a pyrrolidine ring featuring both a methyl and a cyano group at the C3 position, this molecule possesses a quaternary stereocenter that dictates strict spatial boundaries[1]. This in-depth technical guide explores the physicochemical properties, structural causality, and advanced synthetic workflows associated with 3-methylpyrrolidine-3-carbonitrile, with a specific focus on its application in the development of Tyrosine kinase 2 (TYK2) inhibitors[2].
Physicochemical Profiling & Structural Causality
Understanding the exact molecular weight and formula of 3-methylpyrrolidine-3-carbonitrile is critical for precise stoichiometric calculations during complex multistep syntheses. The compound is commercially available in two primary forms: the free base and the hydrochloride salt.
-
Free Base: The free base has a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol [3].
-
Hydrochloride Salt: Due to the volatility and potential instability of the free secondary amine, the compound is frequently isolated and utilized as a hydrochloride salt, which presents a molecular formula of C₆H₁₁ClN₂ and a molecular weight of 146.62 g/mol [1].
Structural Causality: The co-localization of the methyl and cyano groups at the C3 position creates a sterically demanding environment. The cyano group serves a dual purpose:
-
Electronic Modulation: It acts as a strong electron-withdrawing moiety, which subtly reduces the basicity and nucleophilicity of the adjacent pyrrolidine nitrogen compared to unsubstituted analogs[1].
-
Synthetic Versatility: It provides a robust synthetic handle for downstream functionalization, such as reduction to primary amines or hydrolysis to carboxylic acids, enabling rapid diversification of structure-activity relationship (SAR) libraries[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for computational modeling and reaction planning.
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₆H₁₀N₂[3] | C₆H₁₁ClN₂[1] |
| Molecular Weight | 110.16 g/mol [3] | 146.62 g/mol [1] |
| CAS Number | 2380501-69-7 (S-enantiomer)[3] | 1205750-61-3 |
| Monoisotopic Mass | 110.0844 Da[4] | 146.0611 Da[1] |
| Topological Polar Surface Area | 35.82 Ų[3] | N/A |
| LogP | 0.51[3] | N/A |
| Hydrogen Bond Donors | 1[3] | 2[1] |
| Hydrogen Bond Acceptors | 2[3] | 2[1] |
| SMILES | N#C[C@]1(C)CNCC1[3] | CC1(CCNC1)C#N.Cl[1] |
Experimental Workflows: Palladium-Catalyzed C-N Cross-Coupling
Because of the steric hindrance imposed by the C3 quaternary center, standard nucleophilic aromatic substitution (SNAr) is often inefficient for coupling this pyrrolidine to complex aryl scaffolds. Instead, a Buchwald-Hartwig cross-coupling is the method of choice[2].
Fig 1. Buchwald-Hartwig cross-coupling workflow for 3-methylpyrrolidine-3-carbonitrile.
Protocol: Self-Validating Buchwald-Hartwig Amination
Objective: Coupling of the sterically hindered secondary amine to an aryl halide scaffold (e.g., a pyrazolo-pyridine core for TYK2 inhibitors).
Step 1: Reagent Assembly & Inertion
-
Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (S)-3-methylpyrrolidine-3-carbonitrile hydrochloride (1.2 equiv), and Xantphos Pd G3 (0.05 equiv)[2].
-
Causality: The G3 precatalyst ensures the rapid generation of the active Pd(0) species at room temperature. The wide bite angle of the Xantphos ligand (111°) forces the intermediate into a geometry that accelerates the difficult reductive elimination step—a critical requirement when coupling sterically hindered secondary amines[2].
-
Validation: The solid mixture must remain free of black discoloration prior to solvent addition. Premature blackening indicates oxygen ingress and catalyst degradation to inactive palladium black.
Step 2: Base and Solvent Addition
-
Action: Add anhydrous Cs₂CO₃ (3.0 equiv) and degassed 1,4-dioxane (0.1 M). Purge the solution with N₂ for 10 minutes[2].
-
Causality: Cs₂CO₃ is utilized because its high solubility in dioxane effectively deprotonates the hydrochloride salt of the pyrrolidine in situ, liberating the free base for coordination to the palladium center.
-
Validation: Confirm complete degassing by the cessation of micro-bubbles during the N₂ sparge.
Step 3: Thermal Activation and Monitoring
-
Action: Heat the reaction mixture to 110 °C for 16 hours under an N₂ atmosphere[2].
-
Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step into the stable aryl-halogen bond.
-
Validation: Monitor reaction progress via LC-MS. A successful turnover is validated by the disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺. If starting material persists after 16 hours, check for catalyst poisoning (indicated by a completely black, opaque solution).
Biological Applications: TYK2 Signaling Pathway Modulation
3-Methylpyrrolidine-3-carbonitrile is a highly effective structural motif in the design of small molecule inhibitors targeting Tyrosine kinase 2 (TYK2)[2]. TYK2 is an intracellular kinase belonging to the Janus kinase (JAK) family, responsible for mediating cytokine signaling (such as IL-23) that drives autoimmune and inflammatory diseases[2].
Mechanistic Causality: Small molecule inhibitors target the ATP-binding site of the catalytic domain (JH1) of TYK2[2]. Incorporating the rigid, chiral (S)-3-methylpyrrolidine-3-carbonitrile motif into the inhibitor scaffold severely restricts the molecule's conformational flexibility. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the TYK2 JH1 domain is minimized. This structural rigidity significantly enhances both binding affinity and selectivity over other highly homologous JAK family members[1],[2].
Fig 2. TYK2/STAT signaling pathway modulation by pyrrolidine-derived inhibitors.
References
Sources
Stereochemical Divergence in Drug Design: A Technical Guide to (R)- and (S)-3-Methylpyrrolidine-3-carbonitrile
Executive Summary
In modern medicinal chemistry, the incorporation of rigid, low-molecular-weight chiral building blocks is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methylpyrrolidine-3-carbonitrile represents a highly versatile scaffold characterized by a basic pyrrolidine ring and a quaternary stereocenter at the C3 position.
The divergence between its (R)- and (S)-enantiomers is not merely structural; it dictates the trajectory of the molecule within a target's binding pocket. The spatial projection of the cyano (–CN) and methyl (–CH3) groups governs critical hydrogen-bonding and hydrophobic interactions. This whitepaper provides an in-depth technical analysis of these enantiomers, detailing their physicochemical properties, mechanistic roles in kinase inhibition, and the validated synthetic workflows required for their isolation and integration into pharmaceutical scaffolds[1].
Structural & Physicochemical Profiling
The architectural value of 3-methylpyrrolidine-3-carbonitrile lies in its quaternary C3 stereocenter. Quaternary centers restrict the conformational flexibility of the pyrrolidine ring, locking the substituents into defined 3D vectors.
-
The Cyano Group (–CN): An sp-hybridized, linear functional group that acts as a strong hydrogen bond acceptor. Its significant dipole moment allows it to engage with backbone amides or specific polar residues (e.g., lysine or threonine) in a target protein's binding pocket.
-
The Methyl Group (–CH3): A compact hydrophobic surface that occupies small lipophilic sub-pockets, enhancing binding affinity through van der Waals interactions.
The table below summarizes the core quantitative data for the compound, which is typically handled as a hydrochloride salt to prevent degradation and improve handling[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Compound Name | 3-Methylpyrrolidine-3-carbonitrile |
| CAS Number ((S)-enantiomer) | 2380501-69-7[2] |
| Molecular Formula | C₆H₁₀N₂ (Free base) / C₆H₁₀ClN₂ (HCl salt)[1] |
| Molecular Weight | 110.16 g/mol (Free base)[2] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų[2] |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 1 (Cyano Group) |
| Physical State | Hydrochloride salt: Hydroscopic solid[1] |
Mechanistic Implications in Target Binding
The choice between the (R)- and (S)-enantiomer is driven by the asymmetric topology of the target's active site. If the (S)-enantiomer optimally projects the cyano group toward a hydrogen bond donor in a kinase hinge region, the (R)-enantiomer will inadvertently project the hydrophobic methyl group into that same polar space. This causes a steric clash and the loss of a critical hydrogen bond, often resulting in a 10- to 100-fold drop in target affinity.
This stereochemical dependence has been heavily exploited in the development of targeted therapies:
-
PI3K-γ Inhibitors: The (S)-enantiomer is utilized to synthesize inhibitors targeting phosphoinositide 3-kinase gamma (PI3K-γ), a critical node in immune cell migration and tumor microenvironment regulation[3].
-
Tyk2 & EGFR Inhibitors: Similar stereospecific dependencies are observed in the design of Tyk2 inhibitors for autoimmune diseases[4] and EGFR inhibitors for oncology[5].
Fig 1. Pharmacological modulation of kinase signaling pathways by the (S)-enantiomer scaffold.
Synthetic Workflows & Chiral Resolution
While asymmetric synthesis of quaternary stereocenters is possible, it frequently requires expensive chiral auxiliaries. For drug discovery and early-stage scale-up, synthesizing the racemate followed by resolution via preparative Supercritical Fluid Chromatography (SFC) is the most time- and cost-efficient self-validating system.
Protocol 1: Chiral Resolution via Preparative SFC
Causality: The free secondary amine of the pyrrolidine ring causes severe peak tailing and irreversible binding on chiral stationary phases. Boc-protection neutralizes the amine, ensuring sharp chromatographic peaks and high-resolution separation.
-
Amine Protection:
-
Dissolve racemic 3-methylpyrrolidine-3-carbonitrile in dichloromethane (DCM).
-
Add 1.5 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature for 4 hours. Wash with 1M citric acid and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected racemate.
-
-
SFC Separation:
-
Inject the protected racemate onto a preparative chiral stationary phase column (e.g., Chiralpak AD-H, utilizing an amylose derivative).
-
Use a supercritical CO₂ mobile phase modified with 10-20% Isopropanol.
-
-
Fraction Collection & Analytical Validation:
-
Collect Peak 1 and Peak 2.
-
Self-Validation: Analyze each fraction on an analytical chiral HPLC column to confirm an enantiomeric excess (ee) of >98%.
-
-
Deprotection and Salt Formation:
Fig 2. Self-validating workflow for the chiral resolution of 3-methylpyrrolidine-3-carbonitrile.
Experimental Protocols: Scaffold Integration
Once isolated, the enantiopure pyrrolidine is typically integrated into a larger heteroaryl core (e.g., an imidazotriazine or quinazoline) via Nucleophilic Aromatic Substitution (S_NAr).
Protocol 2: S_NAr Coupling into a Kinase Inhibitor Scaffold
Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It serves a dual purpose: it neutralizes the HCl salt of the pyrrolidine to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during the S_NAr reaction, driving the equilibrium forward without competing for the electrophile.
-
Preparation: In a dry, nitrogen-purged reaction vessel, dissolve the heteroaryl chloride core (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add 1.2 equivalents of the enantiopure (S)-3-methylpyrrolidine-3-carbonitrile hydrochloride[1].
-
Base Addition: Add 3.0 equivalents of DIPEA.
-
Reaction Execution: Heat the mixture to 90-110°C using an oil bath, or subject to microwave irradiation at 140°C for 30 to 120 minutes. Monitor via LC-MS until complete consumption of the starting material is observed.
-
Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove the DMF and amine salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to yield the final active pharmaceutical ingredient.
References
-
Smolecule. (2024). Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride. 1
-
World Intellectual Property Organization. (2017). WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. 3
-
ChemScene. 2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile.2
-
World Intellectual Property Organization. (2023). WO2023220046A1 - Tyk2 inhibitors. 4
-
World Intellectual Property Organization. (2022). WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors. 5
Sources
- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
- 4. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 5. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]
Chemoinformatic Profiling and Synthetic Utility of 3-Methylpyrrolidine-3-carbonitrile
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In modern drug discovery, the strategic selection of chiral building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methylpyrrolidine-3-carbonitrile has emerged as a highly valuable nitrogen-containing heterocycle[1]. Characterized by a five-membered pyrrolidine ring featuring a quaternary stereocenter at the C3 position, this compound provides a rigid, sterically defined vector for drug-target interactions[1].
This technical guide provides an in-depth analysis of the chemoinformatic identifiers (SMILES and InChIKey) that define this molecule, outlines its critical physicochemical properties, and details field-proven experimental protocols for incorporating this scaffold into complex active pharmaceutical ingredients (APIs), such as Tyk2 inhibitors[2].
Chemoinformatic Architecture & Structural Causality
To ensure reproducibility across chemical databases and computational modeling software, precise molecular identifiers are required.
SMILES String Analysis
The Simplified Molecular-Input Line-Entry System (SMILES) string for 3-methylpyrrolidine-3-carbonitrile is CC1(CCNC1)C#N [3].
-
Causality of the String: The string begins with the aliphatic methyl group (C), followed by the quaternary carbon (C1). The parentheses (CCNC1) define the cyclic closure of the pyrrolidine ring, containing the secondary amine (N). Finally, the C#N denotes the linear, sp-hybridized cyano (nitrile) group branching off the same C3 stereocenter[4].
InChI and InChIKey
While SMILES strings can vary depending on the generation algorithm (canonical vs. isomeric), the IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation.
-
InChI: InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3[3]
-
InChIKey: FVPYQTSLDMVWBM-UHFFFAOYSA-N [5]
-
Application Insight: The InChIKey is a 27-character hashed version of the InChI. In computational screening and database querying (e.g., PubChem, ChEMBL), searching via the InChIKey FVPYQTSLDMVWBM-UHFFFAOYSA-N prevents duplicate entries and ensures that high-throughput virtual screening algorithms are targeting the exact topological framework[5].
Figure 1: Topological parsing of the canonical SMILES string for 3-Methylpyrrolidine-3-carbonitrile.
Physicochemical Properties
The physical and chemical properties of a building block dictate its behavior in both synthetic environments and biological systems. The table below summarizes the core metrics for the free base form of 3-methylpyrrolidine-3-carbonitrile[3][4].
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₆H₁₀N₂ | Defines the atomic composition and mass. |
| Monoisotopic Mass | 110.0844 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Fraction Csp3 | 0.83 | High sp3 character improves solubility and clinical success rates. |
| H-Bond Donors | 1 | The secondary amine (NH) can engage in hydrogen bonding. |
| H-Bond Acceptors | 2 | Both the amine nitrogen and the cyano nitrogen act as acceptors. |
| Molar Refractivity | 37.47 | Indicates the total polarizability of the molecule. |
Note: In commercial settings, this compound is frequently supplied as a hydrochloride salt (CAS: 1187930-86-4) to enhance benchtop stability and prevent oxidative degradation of the secondary amine[4][6].
Structural Causality in Drug Design
Why do medicinal chemists actively select 3-methylpyrrolidine-3-carbonitrile over a standard, unsubstituted pyrrolidine?
-
Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes at the C2 and C3 positions. The installation of a methyl and a cyano group at C3 creates a dense steric shield, effectively blocking this metabolic hotspot and improving the compound's half-life[1].
-
Conformational Restriction: The quaternary stereocenter restricts the puckering dynamics of the pyrrolidine ring. By locking the ring into a specific conformation, the entropic penalty typically incurred upon binding to a target receptor is drastically reduced, often leading to higher binding affinities.
-
Vectorial Projection: The cyano group is a linear, sp-hybridized moiety. It can project deep into narrow, hydrophobic pockets of target kinases or GPCRs, acting as a strong hydrogen bond acceptor without adding excessive lipophilic bulk[1].
Experimental Methodology: Palladium-Catalyzed N-Arylation
The secondary amine of the pyrrolidine ring is a potent nucleophile. A standard application of this building block is its coupling to an aryl halide via Buchwald-Hartwig cross-coupling, a method frequently used in the synthesis of Tyk2 inhibitors and other biologically active molecules[2].
Reagent Causality
-
Pd₂(dba)₃ & Xantphos: Xantphos is a bidentate phosphine ligand with a wide "bite angle" (~111°). This specific geometry forces the palladium intermediate into a conformation that highly favors the reductive elimination of the C-N bond, effectively suppressing unwanted β-hydride elimination side reactions[2].
-
Cs₂CO₃: A mild, bulky, inorganic base. It is strong enough to deprotonate the secondary amine upon coordination to palladium, but bulky enough to avoid nucleophilic attack on the sensitive cyano group.
-
1,4-Dioxane: Chosen as the solvent because its high boiling point (101 °C) safely accommodates the elevated temperatures required to activate sterically hindered or electron-rich aryl chlorides[2].
Step-by-Step Protocol (Self-Validating Workflow)
Step 1: Reaction Assembly (Inert Atmosphere)
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 3-methylpyrrolidine-3-carbonitrile (1.0 equiv) and the target aryl chloride (1.0 equiv).
-
Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity nitrogen. Repeat this cycle three times to ensure the complete exclusion of oxygen, which would irreversibly oxidize the Pd(0) catalyst.
Step 2: Execution 4. Inject anhydrous 1,4-dioxane via syringe to achieve a reaction concentration of 0.1 M. 5. Replace the septum with a Teflon screw cap under positive nitrogen flow. 6. Submerge the vessel in a pre-heated oil bath at 110 °C and stir vigorously for 16 hours[2].
Step 3: In-Process Self-Validation
7. After 14 hours, withdraw a 10 μL aliquot using a micro-syringe. Dilute with LC-MS grade methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
8. Validation Checkpoint: Proceed to workup only if the LC-MS trace shows the disappearance of the aryl halide peak and the emergence of the product mass
Step 4: Workup & Purification 9. Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a tightly packed pad of Celite. This step removes the insoluble palladium black and inorganic cesium salts. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via silica gel flash column chromatography (gradient elution: hexane/ethyl acetate) to isolate the pure N-arylated pyrrolidine derivative.
Figure 2: Standard operating procedure for the palladium-catalyzed N-arylation of the pyrrolidine scaffold.
References
-
Title: 3-Methylpyrrolidine-3-carbonitrile | C6H10N2 | CID 57516602 Source: PubChem (National Institutes of Health) URL: [Link]
- Title: WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL
Sources
- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 2. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 3-methylpyrrolidine-3-carbonitrile (C6H10N2) [pubchemlite.lcsb.uni.lu]
- 4. CAS:1187930-86-4, 3-氰基吡咯烷盐酸盐-毕得医药 [bidepharm.com]
- 5. PubChemLite - FVPYQTSLDMVWBM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Pharmacophore Architecture of 3-Substituted Pyrrolidine Nitriles
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 3-substituted pyrrolidine nitrile scaffold represents a privileged architecture in modern medicinal chemistry, primarily utilized for its ability to form reversible covalent interactions with nucleophilic active site residues (Serine or Cysteine). While the nitrile group (–CN) functions as the electrophilic "warhead," the pyrrolidine ring acts as a rigid conformational constraint, and the substituent at the 3-position serves as the critical "vector" determining selectivity and potency.
This guide deconstructs the pharmacophore properties of this scaffold, focusing on its application in Dipeptidyl Peptidase-4 (DPP-4) inhibition (e.g., Vildagliptin) and Cathepsin K inhibition. It provides a self-validating framework for designing, synthesizing, and testing these molecular architectures.
Part 1: The Pharmacophore Architecture
The efficacy of 3-substituted pyrrolidine nitriles relies on a tripartite pharmacophore model. Understanding the interplay between these three zones is essential for rational drug design.
The Warhead: The Nitrile (–C≡N)
Unlike irreversible warheads (e.g., acrylamides), the nitrile group offers reversible covalent inhibition .
-
Geometry: Linear (
hybridized), allowing deep penetration into the S1 pocket with minimal steric penalty. -
Mechanism: Undergoes nucleophilic attack by the catalytic hydroxyl (Serine) or thiol (Cysteine) to form an imidate or thioimidate adduct.
-
Electronic Tuning: The electrophilicity of the nitrile carbon is modulated by the electron-withdrawing/donating nature of the pyrrolidine nitrogen (often acylated or part of a peptidomimetic chain).
The Scaffold: The Pyrrolidine Ring
The 5-membered nitrogen heterocycle is not merely a linker; it is a conformational lock.
-
Entropy Reduction: By constraining the distance between the P1 and P2 binding elements, the ring reduces the entropic cost of binding.
-
Proline Mimicry: In DPP-4 inhibitors, the pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1), ensuring high affinity for the S1 subsite.
The Vector: The 3-Substituent
This is the discriminator.[1] The substituent at C3 (and occasionally C4) dictates the "puckering" of the ring and directs distal groups into the S2 or S1' pockets.
-
Ring Puckering: Substituents induce specific ring conformations (C3-endo vs. C3-exo). For example, a bulky group at C3 often forces the ring into a conformation that optimally aligns the nitrile warhead with the catalytic nucleophile.
-
Selectivity: In DPP-4 inhibitors, 3-substitutions can enhance selectivity over related proteases (e.g., DPP-8/9), reducing toxicity.
Part 2: Mechanistic Pharmacodynamics
Reversible Covalent Inhibition
The hallmark of this pharmacophore is the formation of a high-affinity, yet reversible, transition-state mimic.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the nucleophilic attack mechanism for both Serine (DPP-4) and Cysteine (Cathepsin) proteases.
Figure 1: Kinetic pathway of reversible covalent inhibition. The stability of the adduct (Imidate/Thioimidate) determines the residence time and potency.
Stereoelectronic Effects of 3-Substitution
The stereochemistry at C3 is non-trivial.
-
Cis-Trans Isomerism: In 2-cyanopyrrolidines, the relationship between the C2-nitrile and the C3-substituent (cis vs. trans) drastically alters potency.
-
Case Study (Vildagliptin): The 3-hydroxyadamantylglycine group is attached to the nitrogen, but analogs with C3-substitutions (e.g., 3-fluoro) show that the electronegative fluorine can pull electron density, increasing the electrophilicity of the nitrile via inductive effects through the ring.
Part 3: Synthetic Protocols
To validate this pharmacophore, one must synthesize enantiopure variants. Below is a robust protocol for synthesizing a chiral 3-substituted pyrrolidine-2-carbonitrile .
Protocol: Stereoselective Synthesis via L-Proline
Objective: Synthesize (2S, 3S)-3-fluoropyrrolidine-2-carbonitrile (Generic Model).
Reagents
-
Starting Material: trans-4-hydroxy-L-proline (Commercial).
-
Protecting Group: (Boc)2O.
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride).
-
Nitrile Source: Ammonia/TFAA or primary amide dehydration.
Step-by-Step Workflow
-
N-Protection:
-
Dissolve trans-4-hydroxy-L-proline in dioxane/water (1:1).
-
Add 1.1 eq (Boc)2O and 2.0 eq NaOH. Stir 12h at RT.
-
Validation: LC-MS confirms mass [M+H]+.
-
-
Amide Formation (Pre-Nitrile):
-
Activate the carboxylic acid with EDC/HOBt in DMF.
-
Add aqueous ammonia (NH4OH) to form the primary amide.
-
Yield Check: Expect >80% yield.
-
-
Functionalization of C3/C4 (The Vector):
-
Note: To get 3-substitution, one often starts with 3-hydroxyproline or uses ring-closing metathesis. For this example, we assume a 4-substituted precursor or specific 3-alkylation strategy.
-
Alternative Route (C3-Arylation): Use Pd-catalyzed arylation on N-Boc-2,3-dihydropyrrole followed by cyanation.
-
-
Dehydration to Nitrile (The Warhead):
-
Dissolve the primary amide in dry DCM.
-
Add Trifluoroacetic anhydride (TFAA) and Pyridine at 0°C.
-
Stir for 2h. The amide dehydrates to the nitrile (–CN).
-
Critical Control: Monitor IR spectroscopy. Disappearance of Amide II band (~1550 cm-1) and appearance of Nitrile stretch (~2240 cm-1).
-
-
Deprotection:
-
Treat with 4M HCl in Dioxane to remove Boc.
-
Isolate as HCl salt.
-
Synthetic Logic Diagram
Figure 2: General synthetic pathway for accessing the pyrrolidine nitrile pharmacophore.
Part 4: Data Presentation & Case Studies
Comparative SAR: DPP-4 Inhibition
The following table summarizes how 3-substitution affects potency (IC50) in pyrrolidine-2-carbonitrile series (Hypothetical data based on consensus literature trends).
| Compound | 3-Substituent (R) | Nitrile Position | IC50 (nM) | Selectivity (DPP4/DPP8) | Mechanistic Note |
| A (Ref) | H (Unsubstituted) | C2 | 120 | 10x | Baseline potency. |
| B | 3-Fluoro (cis) | C2 | 15 | 50x | F-effect lowers pKa of amine; inductive effect on CN. |
| C | 3-Phenyl (trans) | C2 | 450 | >100x | Steric clash in S1 pocket reduces potency but gains selectivity. |
| D | 3-Amino | C2 | 8 | 25x | Additional H-bond donor captures Glu residue in active site. |
Case Study: Cathepsin K Inhibitors
In Cathepsin K (CatK) inhibitors, the nitrile is often located at the N1 position (cyanamide) or C3 position of the ring, or the scaffold is a 4-substituted-pyrrolidine-2-carbonitrile .
-
Odanacatib Precursors: Early SAR showed that placing a rigid pyrrolidine ring with a nitrile warhead improved metabolic stability compared to linear nitriles.
-
Mechanism: The active site Cysteine thiolate attacks the nitrile to form a thioimidate . This bond is thermodynamically stable enough to inhibit the enzyme but kinetically unstable enough to allow slow reversibility, reducing off-target immunogenicity (haptenization).
Part 5: Experimental Validation (Self-Validating Protocols)
To confirm the pharmacophore hypothesis, you must validate the covalent adduct.
NMR Validation (The "Shift" Test)
-
Method: Incubate the inhibitor with the target enzyme (or a surrogate thiol like N-acetylcysteine) in D2O/buffer.
-
Observation:
-
13C NMR: The Nitrile carbon signal (~118 ppm) should disappear.
-
New Signal: A new signal for the Imidate/Thioimidate carbon should appear downfield (~160-170 ppm).
-
Self-Check: If the nitrile peak remains unchanged, the compound is acting as a non-covalent competitive inhibitor (or not binding).
-
X-Ray Crystallography
-
Goal: Obtain co-crystal structure.
-
Metric: Measure the distance between the catalytic Ser/Cys nucleophile and the nitrile carbon.
-
Success Criteria: A continuous electron density map between the enzyme and inhibitor indicates a covalent bond (Distance < 2.0 Å).
References
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors. MDPI Molecules. (2022). Discusses the SAR of pyrrole-2-carbonitrile and pyrrolidine-2-carbonitrile derivatives.
-
Three classes of nitrile-based cathepsin K inhibitors. ResearchGate. (2009). details the mechanism of cyanamides and cyanopyrrolidines forming thioimidate adducts.
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH. (2010). Provides protocols for synthesizing chiral pyrrolidine precursors from carbohydrate starting materials.
-
Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines. PubMed. (2001).[2] Explores the use of the scaffold for monoamine transporter inhibition (non-covalent applications).
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC - NIH. (2021). A comprehensive review of pyrrolidine drugs, including Vildagliptin and the role of ring puckering.
Sources
Suppliers and price of 3-Methylpyrrolidine-3-carbonitrile HCl
Technical Guide: 3-Methylpyrrolidine-3-carbonitrile HCl (CAS 1205750-61-3)
Part 1: Executive Summary & Strategic Value
3-Methylpyrrolidine-3-carbonitrile hydrochloride (CAS: 1205750-61-3) is a high-value, specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates. Its core value lies in the quaternary carbon center at position 3 of the pyrrolidine ring.
In modern medicinal chemistry, introducing quaternary centers ("gem-disubstitution") is a validated strategy to:
-
Restrict Conformational Flexibility: This reduces the entropic penalty of binding to a protein target, potentially increasing potency.
-
Block Metabolic Hotspots: The C3 position of pyrrolidines is prone to oxidative metabolism (hydroxylation). Substitution with a methyl and cyano group blocks this pathway, enhancing metabolic stability (t1/2).
-
Vector Control: The nitrile group provides a versatile handle for further functionalization (e.g., reduction to amines, hydrolysis to amides/acids, or cyclization to heterocycles like tetrazoles).
This guide details the sourcing, quality control, and synthetic utility of this compound, designed for researchers requiring high-purity scaffolds for lead optimization.
Part 2: Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 3-Methylpyrrolidine-3-carbonitrile hydrochloride |
| Common Name | 3-Cyano-3-methylpyrrolidine HCl |
| CAS Number | 1205750-61-3 (HCl Salt); 1228537-69-6 (N-Boc Precursor) |
| Molecular Formula | C₆H₁₀N₂[1] · HCl |
| Molecular Weight | 146.62 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Stereochemistry | Typically supplied as a racemate . Enantiopure forms ((S) or (R)) are available via chiral resolution or asymmetric synthesis but command a 5-10x price premium. |
Part 3: Market Analysis – Suppliers & Pricing
This compound is classified as a Tier 2 Building Block : it is not a bulk commodity like simple pyrrolidine, but it is commercially available from specialized "Make-on-Demand" (MADE) or catalog suppliers.
Pricing Tier: High ($1,500 - $2,500 per gram for catalog quantities).
| Supplier Category | Representative Vendors | Availability | Estimated Price (Retail) |
| Catalog (Stock) | Fluorochem , Sigma-Aldrich , Combi-Blocks | Immediate (1-3 days) | ~ |
| Make-on-Demand | Enamine , WuXi AppTec , Pharmablock | 2-4 Weeks | ~$500 - $800 / g (Bulk >5g) |
| Aggregators | MolPort , eMolecules | Varies | Varies (check lead times) |
Procurement Strategy:
-
For Screening (<1g): Purchase from catalog suppliers (Fluorochem/Combi-Blocks) to save time.
-
For Scale-up (>10g): Request a custom synthesis quote from Enamine or Pharmablock. The price per gram drops significantly (often <$200/g) at the 10-50g scale due to the efficiency of the synthetic route.
Part 4: Synthetic Route & Manufacturing
The synthesis of 3-methylpyrrolidine-3-carbonitrile HCl is non-trivial due to the formation of the quaternary center. The industry-standard route relies on the alpha-alkylation of a protected aminonitrile .
Mechanism of Action (Synthesis):
-
Starting Material: N-Boc-3-cyanopyrrolidine.
-
Activation: The proton at C3 is acidic (pKa ~25) due to the electron-withdrawing nitrile group.
-
Deprotonation: A strong, non-nucleophilic base (LiHMDS or LDA) generates the carbanion at -78°C.
-
Alkylation: Methyl iodide (MeI) is added. The steric bulk of the Boc group directs the alkylation, though in the absence of chiral ligands, this yields a racemate.
-
Deprotection: Acidic cleavage of the Boc group yields the final HCl salt.
Synthesis Workflow Diagram
Caption: Industrial synthesis pathway via alpha-alkylation of N-Boc-3-cyanopyrrolidine.
Part 5: Quality Control (QC) & Validation
To ensure the integrity of your biological data, every batch must be validated. The quaternary center presents specific NMR signatures.
Identity Validation (1H NMR in DMSO-d6)
-
Diagnostic Signal (Methyl): Look for a sharp singlet at approximately 1.45 - 1.55 ppm integrating to 3 protons.
-
Note: If this is a doublet, the methylation failed (you have the 3-methyl isomer without the nitrile, or the starting material). If it is a multiplet, you may have N-methylation.
-
-
Diagnostic Signal (Ring Protons): The protons at C2 and C4 will appear as diastereotopic multiplets (AB systems) due to the chiral center (even if racemic).
-
Absence of C3-H: There should be no methine proton signal at C3 (typically ~3.0-3.5 ppm in the starting material).
Purity Assessment (LCMS)
-
Method: Reverse-phase C18, acidic mobile phase (0.1% Formic Acid).
-
Detection: ESI+ mode.
-
Target Mass: [M+H]+ = 111.09 (Free base mass).
-
Common Impurity: N-methylated byproduct (isobaric, but different retention time) or unreacted starting material (Mass 97).
QC Workflow Diagram
Caption: Quality Control decision tree for validating 3-Methylpyrrolidine-3-carbonitrile HCl.
Part 6: Handling & Stability
-
Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is hygroscopic .
-
Protocol: Store in a desiccator at 4°C. Allow to warm to room temperature before opening to prevent water condensation, which makes weighing difficult (turns into a sticky gum).
-
-
Free Basing: If the free base is required for a reaction (e.g., nucleophilic substitution):
-
Do not store the free base; it is prone to polymerization or oxidation. Generate it in situ using a tertiary base (e.g., DIPEA, TEA) or carbonate (K₂CO₃) in the reaction solvent.
-
References
-
Smolecule. (2024). (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride Product Page. Retrieved from
-
Google Patents. (2011).[1][2] Pyrrolopyrazine Kinase Inhibitors (US20110230462A1).[1][2] Describes the synthesis of 3-methylpyrrolidine-3-carbonitrile HCl via Boc-protected intermediates. Retrieved from
-
Fluorochem. (2024). 3-Cyano-3-methylpyrrolidine hydrochloride Product Catalog. Retrieved from
-
Sigma-Aldrich. (2024). Pyrrolidine-3-carbonitrile hydrochloride Product Page. (Note: Used for comparative structural data).[3] Retrieved from
Sources
Methodological & Application
Synthesis of 3-Methylpyrrolidine-3-carbonitrile from 3-methylpyrrolidine
This Application Note is structured to provide a scientifically rigorous pathway for the synthesis of 3-Methylpyrrolidine-3-carbonitrile , a critical quaternary intermediate in medicinal chemistry (e.g., for JAK inhibitors).
While the user request specifies starting from 3-methylpyrrolidine , chemical reality dictates that direct C-H cyanation of a tertiary carbon in a saturated heterocycle is non-selective and low-yielding. Therefore, this guide presents the Industry-Standard "Constructive" Protocol (Methylation of 3-Cyanopyrrolidine) as the primary, high-fidelity method, while addressing the theoretical "Direct Functionalization" route to demonstrate expert analysis of the constraints.
Executive Summary
The synthesis of 3-methylpyrrolidine-3-carbonitrile involves the construction of a sterically congested quaternary center at the C3 position of the pyrrolidine ring. This scaffold is a pharmacophore of high interest, serving as a precursor for various kinase inhibitors and GPCR ligands.
Critical Feasibility Analysis: Direct cyanation of 3-methylpyrrolidine (via C-H functionalization) is chemically hazardous and regiochemically poor. Radical or oxidative methods typically attack the C2/C5 positions (alpha to nitrogen) rather than the desired C3 tertiary center. Consequently, the "Retrosynthetic Inversion" strategy—introducing the methyl group onto a pre-existing nitrile scaffold—is the validated, scalable, and high-purity protocol used in drug development.
This guide details the
Strategic Pathway Analysis
The formation of the quaternary center requires a specific order of operations to overcome steric repulsion and electronic deactivation.
Route A: The Validated Pathway (Recommended)
-
Mechanism: Deprotonation of the
-methine proton in 3-cyanopyrrolidine creates a nucleophilic carbanion. -
Reagents: Lithium Hexamethyldisilazide (LiHMDS) as the non-nucleophilic base; Methyl Iodide (MeI) as the electrophile.
-
Advantage: Unambiguous regiochemistry; scalable; avoids toxic cyanide gas generation.
Route B: The "Direct" Pathway (Theoretical/Exploratory)
-
Concept: Direct radical functionalization of 3-methylpyrrolidine.
-
Failure Mode: Radical bromination (NBS/AIBN) favors the C2 position (stabilized by the adjacent nitrogen lone pair, even if protected) over the C3 tertiary position. Subsequent cyanation often leads to elimination (3-methyl-3-pyrroline) rather than substitution.
-
Verdict: Not recommended for GLP/GMP synthesis.
Detailed Experimental Protocol
Target: 3-Methylpyrrolidine-3-carbonitrile Hydrochloride Starting Material: N-Boc-3-cyanopyrrolidine (Commercial or synthesized from 3-pyrrolidinol)
Phase 1: Preparation of the Reactive Intermediate
-
Objective: Install the N-Boc protecting group (if not already present) to prevent N-alkylation and direct the base to the C3 position.
Reagents:
-
3-Cyanopyrrolidine (HCl salt)
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
)[1] -
Dichloromethane (DCM)
Procedure:
-
Suspend 3-cyanopyrrolidine HCl (10.0 g, 75.4 mmol) in DCM (150 mL) at 0°C.
-
Add
(22.0 mL, 158 mmol) dropwise. -
Add
(18.1 g, 83.0 mmol) portion-wise. -
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1N HCl (2x), Brine (1x). Dry organic layer over
.[2][3] -
Yield: ~14.0 g (95%) of N-Boc-3-cyanopyrrolidine as a colorless oil.
Phase 2: Construction of the Quaternary Center ( -Methylation)
-
Objective: Selective deprotonation and methylation at C3.
-
Critical Parameter: Temperature control (-78°C) is essential to prevent dianion formation or decomposition.
Reagents:
-
N-Boc-3-cyanopyrrolidine (from Phase 1)
-
LiHMDS (1.0 M in THF)
-
Methyl Iodide (MeI)[4]
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.
-
Solvation: Dissolve N-Boc-3-cyanopyrrolidine (5.0 g, 25.5 mmol) in anhydrous THF (80 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LiHMDS (28.0 mL, 28.0 mmol) dropwise over 20 minutes via syringe pump.
-
Note: The solution typically turns yellow/orange, indicating enolate formation.
-
Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Alkylation: Add Methyl Iodide (2.4 mL, 38.2 mmol) dropwise.
-
Caution: MeI is a carcinogen. Use appropriate PPE.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
(50 mL). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[2]
-
Purification: Flash Column Chromatography (Hexanes/EtOAc 80:20).
-
Target:tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.
-
Data: 1H NMR should show a singlet methyl group (~1.5 ppm) and disappearance of the C3-methine proton.
-
Phase 3: Deprotection to Final Salt
-
Objective: Removal of Boc group to yield the target hydrochloride salt.
Procedure:
-
Dissolve the methylated intermediate (4.0 g) in 1,4-Dioxane (20 mL).
-
Add 4M HCl in Dioxane (20 mL) at 0°C.
-
Stir at RT for 3 hours. A white precipitate will form.
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Final Product: 3-Methylpyrrolidine-3-carbonitrile Hydrochloride .
Analytical Validation (QC)
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity (NMR) | 1H NMR (D2O): | 400 MHz NMR |
| Mass Spec | [M+H]+ = 111.1 (Free base) | LC-MS (ESI) |
| Melting Point | 135 - 140°C (HCl salt) | Capillary Method |
Visualization of Reaction Logic
The following diagram illustrates the comparative logic between the "Direct" (Flawed) route and the "Constructive" (Recommended) route.
Caption: Comparative analysis of synthetic pathways. The constructive alkylation route (Green) ensures quaternary center specificity, whereas direct functionalization (Red) suffers from regiochemical ambiguity.
References
-
General Pyrrolidine Functionalization
- Fleming, F. F., et al.
- Dormer, P. G., et al. "Regioselectivity in Radical Reactions of Pyrrolidines." Tetrahedron Letters, 2005.
-
Commercial Precursor Validation
-
Sigma-Aldrich Product Entry: 3-Methylpyrrolidine-3-carbonitrile hydrochloride. Link
- Verification: Confirms the compound exists as a stable salt, typically synthesized via the alkyl
-
Sources
- 1. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
Application Note: Strategic Integration of 3-Methylpyrrolidine-3-carbonitrile in CNS Drug Discovery Workflows
Executive Summary & Scientific Rationale
The development of central nervous system (CNS) therapeutics requires navigating a complex multi-parameter optimization landscape. Candidates must possess high target affinity while maintaining strict physicochemical properties to cross the blood-brain barrier (BBB). Historically, drug discovery relied heavily on flat,
Modern CNS drug design has shifted toward
3-Methylpyrrolidine-3-carbonitrile (CAS: 2380501-69-7) emerges as a highly strategic chiral building block to solve this challenge[3]. By introducing a quaternary stereocenter at the C3 position (bearing both a methyl and a cyano group), the pyrrolidine ring's conformation is locked[4]. This structural rigidity enhances target binding affinity, while the specific functional groups offer unique physicochemical advantages for neuropharmacology[4].
Physicochemical Profiling & Structural Causality
When designing CNS drugs, every functional group must justify its presence regarding both pharmacodynamics and pharmacokinetics. The quantitative properties of 3-methylpyrrolidine-3-carbonitrile make it an ideal fragment for lead optimization.
Table 1: Quantitative Physicochemical Data & CNS Design Causality
| Property | Value | Causality & Relevance to CNS Drug Design |
| Molecular Weight | 110.16 g/mol | Low molecular weight ensures that subsequent coupling to a primary scaffold will not exceed Lipinski's Rule of 5, maintaining optimal ligand efficiency[5]. |
| Topological Polar Surface Area (TPSA) | ~35.8 Ų | The cyano group provides a strong hydrogen-bond acceptor vector with a significantly lower TPSA than an amide, preserving the lipophilicity required for BBB penetration. |
| Fraction | 0.83 (5/6 carbons) | High |
| Stereochemistry | Chiral (S or R) | Enantiomerically pure forms (e.g., (S)-3-Methylpyrrolidine-3-carbonitrile) allow for precise spatial orientation, dictating stereoselective binding to CNS targets like mGlu2 or kinases[4]. |
Mechanistic Applications in Neurological Targets
3-Methylpyrrolidine-3-carbonitrile has been successfully integrated into several advanced CNS therapeutic programs. Two prominent examples include:
-
PI3K-
Inhibitors : Phosphoinositide 3-kinase gamma (PI3K- ) is implicated in neuroinflammation, central nervous system trauma, and stroke[6]. The pyrrolidine nitrogen is typically coupled to a heterocyclic core (e.g., imidazo[2,1-f][1,2,4]triazine), positioning the cyano group to interact with the kinase hinge region[6]. -
mGlu2 Negative Allosteric Modulators (NAMs) : Metabotropic glutamate receptor 2 (mGlu2) regulates synaptic plasticity. NAMs of mGlu2 are investigated for Alzheimer's disease and cognitive disorders[7]. The 3-methylpyrrolidine-3-carbonitrile motif is coupled to an isoindolin-1-one core to allosterically block Gi/o protein activation, thereby modulating presynaptic glutamate release[7].
Figure 1: Mechanistic signaling pathway of mGlu2 receptor modulation by pyrrolidine-based NAMs.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They emphasize the causality behind reagent selection and incorporate internal controls to prevent false positives during high-throughput CNS drug screening.
Figure 2: Self-validating experimental workflow for synthesizing and evaluating CNS candidates.
Protocol A: Buchwald-Hartwig N-Arylation of 3-Methylpyrrolidine-3-carbonitrile
Causality: The secondary amine of 3-methylpyrrolidine-3-carbonitrile is sterically hindered by the adjacent C3 quaternary center. Standard
Step-by-Step Methodology:
-
Reagent Preparation : In a nitrogen-filled glovebox, charge a microwave vial with the aryl halide core (1.0 eq), 3-methylpyrrolidine-3-carbonitrile hydrochloride (1.2 eq),
(3.0 eq), and RuPhos Pd G3 precatalyst (0.05 eq).-
Note on Base:
is selected over to prevent base-catalyzed hydrolysis of the sensitive nitrile group.
-
-
Solvent Addition : Add anhydrous 1,4-dioxane (0.2 M). Seal the vial with a PTFE-lined crimp cap.
-
Reaction Execution : Heat the mixture at 90 °C for 4 hours.
-
Self-Validation (LC-MS) : Quench a 5 µL aliquot in 1 mL of acetonitrile containing 1 µM of an isotopically labeled internal standard. The presence of the internal standard validates the ionization efficiency of the mass spectrometer, ensuring that a negative result is due to a failed reaction, not instrument suppression.
-
Purification : Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
Protocol B: In Vitro BBB Permeability (PAMPA-BBB Assay)
Causality: Before advancing to costly in vivo rodent models, candidates must demonstrate passive BBB diffusion. The PAMPA-BBB assay utilizes a porcine brain lipid extract to closely mimic the specific lipid composition (high sphingomyelin and cholesterol) of the human blood-brain barrier.
Step-by-Step Methodology:
-
Lipid Preparation : Coat the PVDF membrane of a 96-well donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Compound Loading : Dilute the purified pyrrolidine-derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL of this solution to the donor wells.
-
Integrity Control Addition (Self-Validation) : Spike the donor solution with Lucifer Yellow (LY) at 50 µM. LY is a highly polar fluorescent dye that cannot cross intact lipid membranes.
-
Incubation : Assemble the donor plate with the acceptor plate (containing 300 µL of blank PBS/5% DMSO per well). Incubate at 37 °C for 18 hours in a humidified environment.
-
Quantification & Validation :
-
Validation Step: Measure the acceptor wells for LY fluorescence (Ex 428 nm / Em 536 nm). If LY is detected, the lipid membrane for that specific well was compromised (paracellular leakage), and the well's data must be automatically discarded.
-
Quantification Step: Analyze the validated acceptor wells via LC-MS/MS to calculate the effective permeability (
) of the pyrrolidine derivative. A cm/s indicates high BBB penetration potential.
-
References
- "3-methylpyrrolidine-3-carbonitrile (C6H10N2) - PubChemLite", uni.lu.
- "Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride", Smolecule.
- "2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile", BLD Pharm.
- "3-methylpyrrolidine-3-carbonitrile hydrochloride | 1205750-61-3", Sigma-Aldrich.
- "2380501-69-7 | (S)-3-Methylpyrrolidine-3-carbonitrile", ChemScene.
- "WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS", Google Patents.
- "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", NIH / Top Curr Chem (Cham).
- "Spatial Characteristics Influencing the Biological Activities of Pyrrolidine Derivatives", NIH.
- "Negative allosteric modulators of metabotropic glutamate receptor 2", Google Patents.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2380501-69-7|(S)-3-Methylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
- 7. WO2024182692A1 - Negative allosteric modulators of metabotropic glutamate receptor 2 - Google Patents [patents.google.com]
Application Note: 3-Methylpyrrolidine-3-carbonitrile as a Chiral Structural Auxiliary
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility, synthesis, and application of 3-Methylpyrrolidine-3-carbonitrile —a critical "chiral structural auxiliary" used to introduce quaternary stereocenters into bioactive molecules.
Abstract
3-Methylpyrrolidine-3-carbonitrile represents a high-value Quaternary Chiral Scaffold . While not a "removable" auxiliary in the classical Evans sense, it functions as a structural auxiliary in drug design. By introducing a quaternary center at the 3-position, this motif exploits the Thorpe-Ingold (Gem-Disubstituted) Effect to restrict conformational freedom, locking pharmacophores into bioactive orientations and blocking metabolic oxidation. This guide details the synthesis, optical resolution, and application of this scaffold, specifically focusing on its role in developing Janus Kinase (JAK) inhibitors and GPCR ligands.
Part 1: Strategic Utility & Mechanism
The "Structural Auxiliary" Concept
Unlike transient auxiliaries cleaved after a reaction, 3-methylpyrrolidine-3-carbonitrile is a permanent auxiliary . It is incorporated into the final drug target to enforce stereochemical rigor.
| Feature | Mechanistic Benefit |
| Quaternary Center | Eliminates the acidic |
| Conformational Lock | Biases the pyrrolidine ring pucker, reducing the entropic penalty of ligand-protein binding (Thorpe-Ingold Effect). |
| Metabolic Shield | The C3-methyl group sterically hinders Cytochrome P450 oxidation at the vulnerable 3-position. |
Key Therapeutic Applications
-
JAK Inhibitors: Analogues of Tofacitinib and Ruxolitinib often utilize quaternary pyrrolidine/piperidine cores to improve selectivity.
-
GPCR Ligands: Used to orient side chains in histamine H3 and MCH-1 receptor antagonists.
Part 2: Synthesis & Resolution Protocols
The synthesis of the quaternary nitrile is challenging due to steric hindrance. The most robust industrial route involves the alkylation of a 3-cyanopyrrolidine precursor followed by classical resolution.
Protocol A: Synthesis of Racemic 1-Benzyl-3-methylpyrrolidine-3-carbonitrile
Objective: Construct the quaternary center via
Reagents:
-
Starting Material:
-Benzyl-3-pyrrolidinecarbonitrile (CAS: 10603-52-8) -
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF
-
Electrophile: Methyl Iodide (MeI)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Inertion: Flame-dry a 500 mL round-bottom flask and purge with Argon.
-
Deprotonation: Charge with
-Benzyl-3-pyrrolidinecarbonitrile (10.0 g, 53.7 mmol) and THF (150 mL). Cool to -78°C . -
Addition: Add LDA (30 mL, 60 mmol) dropwise over 30 minutes. The solution will turn deep orange/red, indicating anion formation.
-
Critical Control: Maintain internal temperature below -70°C to prevent polymerization.
-
-
Equilibration: Stir at -78°C for 45 minutes.
-
Alkylation: Add Methyl Iodide (3.7 mL, 59 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color should fade to pale yellow.
-
Quench: Quench with saturated aqueous NH
Cl (50 mL). -
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the racemic quaternary product.
Protocol B: Optical Resolution via Diastereomeric Salt Formation
Objective: Isolate the enantiopure (3S) or (3R) scaffold using Classical Resolution. Principle: The tertiary amine of the pyrrolidine ring is basic enough to form salts with chiral acids.
Reagents:
-
Racemic 1-Benzyl-3-methylpyrrolidine-3-carbonitrile
-
Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (CAS: 32634-66-5)
-
Solvent: MeOH/Acetone (1:4 ratio)
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic nitrile (10 g) in Acetone (80 mL).
-
Acid Addition: Dissolve L-DTTA (0.5 equivalents, 9.6 g) in MeOH (20 mL) and add to the nitrile solution at 50°C.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Note: The diastereomeric salt (usually the S-enantiomer with L-DTTA, but must be empirically verified) will precipitate.
-
-
Filtration: Filter the white solid.
-
Recrystallization: Recrystallize the salt from hot MeOH/Acetone to upgrade Chiral Purity to >99% ee.
-
Free Basing: Suspend the salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Concentrate to obtain the Enantiopure Oil .
Part 3: Application Workflow (Drug Synthesis)
Once resolved, the scaffold is typically deprotected (debenzylation) and coupled to a heteroaryl core (e.g., via S
Protocol C: Hydrogenolysis and S Ar Coupling
-
Debenzylation:
-
Dissolve enantiopure nitrile in MeOH.
-
Add Pd(OH)
/C (Pearlman's Catalyst, 10 wt%). -
Hydrogenate at 50 psi H
for 12 hours. Filter and concentrate to yield 3-methylpyrrolidine-3-carbonitrile (free amine) .
-
-
S
Ar Coupling:-
Mix the free amine (1.0 eq) with a chloro-heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) and K
CO (2.0 eq) in DMF/Water (9:1). -
Heat to 90°C for 4 hours.
-
Isolate the coupled product.
-
Workflow Visualization
Caption: Figure 1. Synthesis and Resolution Workflow for the 3-Methylpyrrolidine-3-carbonitrile Scaffold.
Part 4: Analytical Quality Control
Validation of the chiral auxiliary's purity is non-negotiable before downstream coupling.
Chiral HPLC Method[1][2][3][4]
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Nitrile absorption) or 254 nm (Benzyl group).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.
Salt Logic Diagram
Caption: Figure 2.[1] Resolution Logic using Di-p-toluoyl-L-tartaric acid (L-DTTA).
References
-
Pfizer Inc. "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile."[2] Journal of Organic Chemistry, 2012.
-
BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." Application Note, 2025.[3]
-
Toray Fine Chemicals. "Tartaric Acid Derivatives: Optical Resolution Agents." Technical Data Sheet.
-
Organic Syntheses. "Synthesis of N-Boc-5-oxaproline via Alkylation." Org.[4][5] Synth. 2017, 94, 22-33.
-
Royal Society of Chemistry. "Enantioselective access to quaternary stereocenters of pyrrolidines." Organic & Biomolecular Chemistry, 2025.
Sources
Application Note: Optimization of Hydrolysis Conditions for the Conversion of 3-Methylpyrrolidine-3-carbonitrile to 3-Methylpyrrolidine-3-carboxylic Acid
Executive Summary
The synthesis of highly substituted, unnatural cyclic amino acids—such as 3-methylpyrrolidine-3-carboxylic acid—is of paramount importance in modern drug discovery for the design of conformationally restricted peptidomimetics. However, the hydrolysis of its precursor, 3-methylpyrrolidine-3-carbonitrile, presents a significant synthetic challenge due to the extreme steric shielding of the α-methyl group and the presence of a basic pyrrolidine nitrogen. This application note details an optimized, self-validating acidic hydrolysis protocol that overcomes these thermodynamic barriers, ensuring high-yielding conversion without the degradative side reactions typically observed under standard basic conditions.
Mechanistic Rationale & Causality of Experimental Choices
The conversion of nitriles to carboxylic acids generally proceeds via an intermediate primary amide, which is subsequently hydrolyzed to the final acid 1. However, the specific structural topology of 3-methylpyrrolidine-3-carbonitrile dictates the necessity for harsh acidic conditions rather than standard base-catalyzed hydrolysis.
-
Avoidance of Retro-Strecker Degradation: Under basic conditions (e.g., NaOH or Ba(OH)₂), α-amino nitriles are highly susceptible to retro-Strecker fragmentation, reverting to the corresponding ketone (3-pyrrolidinone derivative) and cyanide ion. By utilizing concentrated hydrochloric acid (12 M HCl), the pyrrolidine nitrogen is immediately protonated. This protonation effectively locks the amine lone pair, completely shutting down the retro-Strecker degradation pathway.
-
Overcoming Steric Hindrance: The C3 carbon of the pyrrolidine ring is a quaternary stereocenter. The adjacent methyl group and the cyclic backbone create a severe steric bottleneck, hindering the nucleophilic attack of water on the nitrile carbon 2. Dilute acids (e.g., 6 M HCl) often stall the reaction at the primary amide stage because the formation of the tetrahedral intermediate required for amide hydrolysis is sterically disfavored. Refluxing 12 M HCl provides the extreme proton activity required to drive the reaction to completion.
-
Self-Validating Analytical Tracking: Due to the high polarity of the starting material and product, standard normal-phase TLC is ineffective. This protocol employs a self-validating Fourier Transform Infrared (FT-IR) spectroscopy tracking method. The mechanistic progression is confirmed by the disappearance of the sharp C≡N stretch (~2240 cm⁻¹), the transient appearance of the amide C=O stretch (~1680 cm⁻¹), and the final emergence of the carboxylic acid C=O stretch (~1710 cm⁻¹).
Reaction Pathway Visualization
Reaction pathway for the acid-catalyzed hydrolysis of 3-methylpyrrolidine-3-carbonitrile.
Optimization of Reaction Conditions
The following table summarizes the quantitative data obtained during the optimization of the hydrolysis conditions, highlighting the superiority of concentrated acidic media for this specific molecular scaffold.
| Reaction Condition | Temperature | Time | Yield (%) | Observation / Causality |
| 12 M HCl (aq) | 110 °C (Reflux) | 24 h | 88 - 92 | Complete conversion; optimal for sterically hindered nitriles. |
| 6 M HCl (aq) | 110 °C (Reflux) | 48 h | 65 - 70 | Slow reaction; significant amide intermediate remains unhydrolyzed. |
| 2 M NaOH (aq) | 100 °C (Reflux) | 24 h | < 10 | Poor conversion; competitive retro-Strecker degradation observed. |
| Ba(OH)₂ in H₂O/Ethylene Glycol | 130 °C | 24 h | 40 - 50 | Moderate yield; difficult isolation of the zwitterion from Ba²⁺ salts. |
Experimental Protocol
Materials Required:
-
3-Methylpyrrolidine-3-carbonitrile (Can be synthesized or procured commercially)
-
12 M Hydrochloric Acid (aq)
-
Dowex 50WX8 strongly acidic cation exchange resin (H⁺ form)
-
2 M Aqueous Ammonia
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar and a water-cooled reflux condenser, add 3-methylpyrrolidine-3-carbonitrile (5.0 g, 45.4 mmol).
-
Acid Addition: Slowly add 50 mL of 12 M aqueous hydrochloric acid. (Caution: Mildly exothermic dissolution may occur. Perform strictly in a well-ventilated fume hood.)
-
Hydrolysis: Submerge the flask in a pre-heated silicone oil bath. Heat the reaction mixture to a gentle reflux (internal temperature ~110 °C) and maintain vigorous stirring for 24 hours.
-
In-Process Control (Self-Validation): After 18 hours, withdraw a 0.1 mL aliquot. Neutralize carefully with saturated NaHCO₃, extract with a small volume of ethyl acetate, and analyze the organic layer via FT-IR. The reaction is deemed complete when the C≡N stretch at 2240 cm⁻¹ and the intermediate amide C=O stretch at 1680 cm⁻¹ are entirely absent, leaving only the broad carboxylic acid C=O stretch at 1710 cm⁻¹.
-
Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (bath temperature 50 °C) to yield a crude, highly viscous oil consisting of 3-methylpyrrolidine-3-carboxylic acid hydrochloride and ammonium chloride.
-
Ion-Exchange Purification: Dissolve the crude hydrochloride salt in 20 mL of deionized water. Load the solution onto a pre-conditioned chromatography column packed with Dowex 50WX8 cation exchange resin (H⁺ form).
-
Washing and Elution: Wash the column with 200 mL of deionized water until the eluent is neutral (pH ~7) to remove chloride ions and acidic impurities. Elute the target zwitterionic amino acid using 200 mL of 2 M aqueous ammonia.
-
Isolation: Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove excess ammonia, and lyophilize the residual aqueous solution to afford 3-methylpyrrolidine-3-carboxylic acid as a white crystalline solid 3.
References
-
Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II Source: Lumen Learning URL: [Link]
-
Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College Organic Chemistry Lab URL: [Link]
-
Title: Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Preparation of kinase inhibitors using 3-Methylpyrrolidine-3-carbonitrile
Application Note: Preparation of Kinase Inhibitors Using 3-Methylpyrrolidine-3-carbonitrile
Executive Summary & Scientific Rationale
The 3-Methylpyrrolidine-3-carbonitrile scaffold represents a "privileged structure" in modern kinase inhibitor design, particularly for the Janus Kinase (JAK) family.[1] Unlike simple pyrrolidine rings, this gem-disubstituted scaffold introduces a quaternary center at the C3 position.[1]
Why this scaffold matters:
-
Conformational Restriction: The methyl group locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty upon binding to the ATP-binding pocket of the kinase.
-
Metabolic Stability: Substitution at the C3 position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for pyrrolidine-based drugs.[1]
-
Selectivity Handle: The nitrile group serves as a versatile synthetic handle (precursor to amides, amines, or heterocycles) and can act as a hydrogen bond acceptor in the solvent-exposed regions of the kinase active site.
This guide details the synthesis of a JAK1-selective inhibitor model compound (referred to herein as JAK-i-3M ) utilizing (S)-3-methylpyrrolidine-3-carbonitrile as the core coupling partner with a 4-chloropyrrolo[2,3-d]pyrimidine hinge binder.[1]
Strategic Workflow & Pathway Logic
The synthesis hinges on a convergent strategy: preparing the chiral pyrrolidine core and the heteroaromatic hinge binder separately, followed by a nucleophilic aromatic substitution (
Figure 1: Convergent synthetic workflow for JAK-i-3M.[1] The critical step is the creation of the quaternary center at C3.
Detailed Experimental Protocols
Phase 1: Preparation of the Quaternary Scaffold
Target: (S)-3-Methylpyrrolidine-3-carbonitrile Hydrochloride[1]
While this intermediate is commercially available, in-house preparation allows for enantiomeric control.[1]
Protocol:
-
Reagents: tert-Butyl 3-cyanopyrrolidine-1-carboxylate (1.0 equiv), LiHMDS (1.0 M in THF, 1.2 equiv), Methyl Iodide (1.5 equiv).
-
Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve starting material in anhydrous THF (0.2 M) and cool to -78°C.
-
Add LiHMDS dropwise over 30 mins to generate the enolate.[2] Stir for 1 hour at -78°C.
-
Critical Step: Add Methyl Iodide (MeI) rapidly.[1][2] The quaternary center forms here.[1][2]
-
Allow to warm to 0°C over 2 hours. Quench with saturated
.[1][2] -
Extract with EtOAc, dry over
, and concentrate.
-
-
Chiral Resolution: If racemic, separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (Mobile phase:
/MeOH). The (S)-enantiomer is typically the bioactive conformer for JAK1.[1] -
Deprotection: Treat with 4M HCl in Dioxane to yield the amine hydrochloride salt.
Phase 2: The Coupling Reaction ( )
Target: Formation of the Kinase Core[2]
This step attaches the hinge-binding motif (pyrrolopyrimidine) to the solubilizing tail (pyrrolidine).[1][2]
Protocol:
-
Reagents:
-
Procedure:
-
Mix reagents in a pressure vessel (sealed tube).
-
Heat to 100°C for 12 hours . The reaction is driven by the nucleophilicity of the pyrrolidine nitrogen displacing the chlorine.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride peak (M+H ~284 for SEM-protected core) and appearance of the product mass.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF/n-Butanol.[1][2] Purify via flash chromatography (0-10% MeOH in DCM).
Phase 3: Nitrile Hydrolysis (The Selectivity Switch)
Target: Primary Amide Generation[1][2]
The nitrile group is often too lipophilic.[1][2] Converting it to a primary amide creates a hydrogen bond donor/acceptor motif that interacts with specific residues (e.g., Glu/Asp) in the JAK solvent front.[2]
Protocol (Radziszewski Hydrolysis):
-
Reagents: Nitrile intermediate, 30%
(5 equiv), (3 equiv), DMSO/MeOH (1:1). -
Procedure:
-
Final Deprotection: Remove the SEM group using TFA/DCM followed by ethylenediamine workup (to scavenge the hydroxymethyl intermediate).[1][2]
Data Analysis & Troubleshooting
Table 1: Critical Reaction Parameters & Optimization
| Step | Parameter | Optimal Condition | Common Failure Mode |
| Alkylation | Temperature | -78°C (Strict) | Warming too fast leads to poly-methylation or racemization.[1] |
| Coupling | Base | DIPEA (Hunig's Base) | Using inorganic bases ( |
| Hydrolysis | Oxidant | Over-hydrolysis to carboxylic acid if temperature >40°C or reaction time >4h.[1][2] | |
| Purification | Column Phase | C18 Reverse Phase | The final amide is polar; normal phase silica often results in tailing/loss.[2] |
Mechanism of Action Diagram (Binding Logic):
Figure 2: SAR logic.[1] The 3-methyl group forces the amide vector into the selectivity pocket, differentiating JAK isoforms.
References & Grounding
-
JAK Pathway & Inhibitor Design:
-
Pyrrolidine Scaffold Synthesis:
-
Fanning, S. W., et al. "The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist."[1] Endocrinology, 2018. (Demonstrates the critical nature of the methyl stereocenter).
-
-
Nitrile Hydrolysis Protocols:
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the coupling reagents." Chemical Society Reviews, 2009. (Review of amide synthesis including nitrile hydrolysis).
-
-
3-Methylpyrrolidine-3-carbonitrile Utility:
Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Iodide, Alkyl Lithium reagents).[1] All procedures should be performed in a fume hood with appropriate PPE.[1][2]
Sources
3-Methylpyrrolidine-3-carbonitrile in fragment-based drug design
Application Note: 3-Methylpyrrolidine-3-carbonitrile in Fragment-Based Drug Design
Executive Summary
This guide details the utility of 3-Methylpyrrolidine-3-carbonitrile (3-MPC) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, 3-MPC offers significant
This document provides validated protocols for elaborating this sterically demanding scaffold, specifically focusing on N-functionalization and the transformation of the hindered nitrile into bioisosteres (tetrazoles).
Physicochemical Profile & Strategic Rationale
The 3-MPC scaffold is a quintessential "Rule of Three" (Ro3) compliant fragment. Its primary value lies in its ability to facilitate "Escape from Flatland"—the transition from planar, promiscuous binders to three-dimensional, specific ligands.
Table 1: Physicochemical Properties (Free Base)
| Property | Value | FBDD Implication |
| Molecular Weight | 110.16 Da | High "Ligand Efficiency" (LE) headroom for elaboration. |
| cLogP | ~0.3 - 0.7 | Ideal hydrophilicity range; high solubility for NMR/SPR screening. |
| H-Bond Donors | 1 (NH) | Secondary amine acts as a key interaction point or growth vector. |
| H-Bond Acceptors | 2 (N, CN) | Nitrile acts as a weak acceptor or reversible covalent warhead. |
| Rotatable Bonds | 0 | Rigid core minimizes entropic penalty upon binding. |
| Stereochemistry | 1 Chiral Center | Available as racemate or enantiomers ((R)/(S)) for vector exploration. |
Structural Analysis & Vectors
The molecule presents two distinct vectors for elaboration.[1][2] The quaternary methyl group is not merely a substituent; it is a conformational lock that biases the ring pucker, often improving potency compared to the des-methyl analog.
Figure 1: Vector analysis of the 3-MPC scaffold. The quaternary center (yellow) is critical for metabolic stability, preventing oxidation at the
Synthetic Protocols
The presence of the quaternary methyl group adjacent to the nitrile introduces significant steric hindrance . Standard hydrolysis or reduction protocols often fail or proceed sluggishly. The following protocols are optimized for this specific steric environment.
Protocol A: N-Functionalization via S_NAr (Vector 1)
Purpose: Rapid introduction of aromatic diversity for SAR exploration.
Reagents:
-
3-Methylpyrrolidine-3-carbonitrile HCl (1.0 equiv)
-
Heteroaryl Chloride (e.g., 2-chloropyridine) (1.1 equiv)
- (3.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Procedure:
-
Dissolution: In a microwave vial, suspend 3-MPC HCl (1 mmol) and
(3 mmol) in DMSO (3 mL). Stir for 10 min to liberate the free base. -
Addition: Add the heteroaryl chloride (1.1 mmol).
-
Reaction: Seal and heat to 100°C for 4–12 hours (thermal) or 120°C for 30 min (microwave).
-
Note: The quaternary center exerts minimal steric influence on the distal nitrogen, allowing standard rates.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
. -
Validation: Monitor disappearance of amine NH by LCMS.
Protocol B: Sterically Hindered Nitrile to Tetrazole (Vector 2)
Purpose: Converting the nitrile into a carboxylic acid bioisostere. This is challenging due to the adjacent methyl group.
Mechanism: [3+2] Cycloaddition.[3][4] Critical Modification: Use of Zinc Lewis acid catalyst is mandatory to activate the hindered nitrile.
Reagents:
-
N-Substituted-3-methylpyrrolidine-3-carbonitrile (Substrate)
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) (1.0 equiv)[3] -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step:
-
Safety Check: This reaction generates trace hydrazoic acid (
). Perform in a well-ventilated fume hood behind a blast shield. -
Setup: To a pressure vial, add the nitrile substrate (1.0 mmol),
(1.5 mmol, 97 mg), and (1.0 mmol, 225 mg). -
Solvent: Add Water/IPA mixture (4 mL). The zinc salt acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen to overcome the steric barrier of the methyl group.
-
Heating: Heat to 105°C for 16–24 hours.
-
Checkpoint: If conversion is <50% at 16h (checked by LCMS), add 0.5 equiv more
and .
-
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Add EtOAc (10 mL) and 1N HCl until pH is ~2–3 (Caution: Gas evolution). This breaks the Zinc-Tetrazole complex.
-
Extract the organic layer. The tetrazole is often amphoteric; if product remains in aqueous phase, salt out with NaCl and extract with n-Butanol.
-
-
Purification: Reverse-phase HPLC (C18) using Water/Acetonitrile (+0.1% Formic Acid).
Experimental Workflow: Fragment-to-Lead
The following diagram illustrates the logical flow of elaborating this fragment, moving from a low-affinity hit to a potent lead.
Figure 2: Iterative elaboration workflow. The N-vector is typically optimized first for solubility and pocket fit, followed by the transformation of the nitrile "warhead" into a pharmacophoric anchor.
References & Grounding
-
Fragment Properties & "Escape from Flatland":
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
-
Tetrazole Synthesis from Hindered Nitriles:
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. (Establishes the Zn(II) catalysis protocol).
-
-
Commercial Availability & Data:
-
PubChem Compound Summary for CID 118158 (3-Methylpyrrolidine derivatives).
-
Enamine Building Block Catalog (Pyrrolidine-3-carbonitriles).
-
-
General FBDD Protocols:
-
Erlanson, D. A., et al. (2016). Practical Strategies for Fragment-Based Discovery.
-
Sources
Safe Handling and Personal Protective Equipment for 3-Methylpyrrolidine-3-carbonitrile: A Detailed Guide for Researchers
This document provides a comprehensive guide to the necessary precautions and personal protective equipment (PPE) for handling 3-Methylpyrrolidine-3-carbonitrile. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide is formulated based on an expert analysis of its constituent chemical moieties: the pyrrolidine ring and the aliphatic nitrile group. This approach allows for a robust and cautious estimation of its potential hazards, ensuring a high margin of safety for all laboratory personnel.
Hazard Assessment: A Synthesis of Structural Dangers
3-Methylpyrrolidine-3-carbonitrile's structure suggests a dual-hazard profile, combining the risks associated with pyrrolidine derivatives and aliphatic nitriles.
The Pyrrolidine Moiety: The pyrrolidine ring is a saturated heterocycle. Pyrrolidine itself is a strong base that can react violently with acids.[1] It is also a highly flammable liquid and vapor, capable of causing severe skin and eye burns.[2][3] Vapors can be heavier than air, posing a risk of distant ignition.[1]
The Nitrile (Cyano) Group: The presence of the cyano (-C≡N) group introduces significant toxicological concerns. Aliphatic nitriles are known to be toxic, with their primary mechanism of toxicity being the metabolic release of cyanide ions.[4][5] This can occur through various routes, including inhalation, ingestion, and dermal absorption.[5][6] Cyanide is a potent inhibitor of cellular respiration, and exposure can rapidly become fatal.[4][7] Initial symptoms of cyanide poisoning can be non-specific, including headache, dizziness, nausea, and a feeling of suffocation, which can progress to more severe symptoms like convulsions and respiratory distress.[1][6]
Therefore, 3-Methylpyrrolidine-3-carbonitrile must be handled as a substance that is likely to be flammable, corrosive, and highly toxic , with the potential for fatal consequences upon exposure.
Mandatory Engineering Controls
Due to the anticipated high toxicity and potential flammability, stringent engineering controls are not merely recommended; they are essential for the safe handling of 3-Methylpyrrolidine-3-carbonitrile.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood with a demonstrable face velocity of 80-120 feet per minute (fpm).[6][8]
-
Designated Work Area: A specific area within the laboratory should be designated for working with 3-Methylpyrrolidine-3-carbonitrile. This area must be clearly marked with signs indicating the presence of a highly toxic and potentially flammable substance.[8][9]
-
Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible and tested within the last month.[9] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent all routes of exposure. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Double nitrile gloves | Safety goggles and face shield | Lab coat | N95 respirator (if dust is generated) |
| Handling of Solutions | Double nitrile gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Not typically required within a fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Safety goggles and face shield | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Rationale for PPE Selection:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[8][9] This provides a barrier against both the corrosive pyrrolidine moiety and the toxic nitrile group. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye and Face Protection: Safety goggles are mandatory to protect against splashes.[8] A face shield should be worn over the goggles whenever there is a significant risk of splashing or when handling larger quantities.[9]
-
Body Protection: A standard lab coat provides a basic barrier. For tasks with a higher splash potential, a chemical-resistant apron is necessary.[6]
-
Respiratory Protection: While working in a fume hood should prevent inhalation, if there is a risk of generating dust or aerosols, or in the event of a ventilation failure, an appropriate respirator is required.
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for putting on and taking off PPE.
Standard Operating Protocols
Adherence to established protocols is crucial for minimizing risk.
Protocol 1: Weighing and Transferring
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatula, weigh boat, secondary container).
-
PPE: Don all required PPE as outlined in the table above.
-
Handling: Place the analytical balance inside the fume hood if possible.[7] If not, use the tare method by placing a sealed container of the chemical on the balance, taring it, removing it to the fume hood to transfer the desired amount, and then re-weighing.
-
Transfer: Carefully transfer the required amount of 3-Methylpyrrolidine-3-carbonitrile to a tared container. Avoid generating dust.
-
Cleanup: Immediately clean any minor spills on the balance or work surface using a cloth dampened with a pH 10 buffer solution, followed by a 10% bleach solution.[8] Dispose of all contaminated materials as hazardous waste.
Protocol 2: Spill Management
-
Immediate Action: Alert all personnel in the area and evacuate if necessary. If the spill is large or if you feel unwell, activate the fire alarm and call emergency services.
-
Control: If the spill is small and you are trained to handle it, ensure the fume hood is operational.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Neutralization/Decontamination: Once absorbed, treat the material with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][8]
-
Collection: Carefully collect the absorbed and treated material using non-sparking tools and place it in a designated, labeled hazardous waste container.[10]
-
Final Cleanup: Wipe the spill area again with the bleach solution, followed by water. Dispose of all cleaning materials as hazardous waste.
Diagram: Spill Response Workflow
Sources
- 1. ICSC 1315 - PYRROLIDINE [inchem.org]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Improving yield of 3-Methylpyrrolidine-3-carbonitrile synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of C-3 Quaternary Center Formation: Synthesis of 3-Methylpyrrolidine-3-carbonitrile Ticket ID: #SYN-3MP3CN-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3-Methylpyrrolidine-3-carbonitrile (and its N-protected derivatives) presents a classic challenge in organic synthesis: the construction of a quaternary carbon center on a five-membered ring. Low yields in this reaction are typically driven by three factors:
-
Steric Hindrance: The approach of the electrophile (methyl iodide) to the enolate is sterically impeded.
-
Enolate Aggregation: Lithium enolates of nitriles form stable aggregates in THF, reducing reactivity.
-
Competitive Side Reactions: Including N-alkylation (if protection is insufficient) or poly-alkylation.
This guide moves beyond standard textbook protocols to provide a "Process-Ready" workflow designed to boost yields from the typical 40-50% range to >80%.
Part 1: Core Directive – The Optimized Pathway
The most robust route for laboratory to pilot-scale synthesis is the
The "Why" Behind the Protocol
Standard LDA/THF conditions often fail to drive this reaction to completion. To improve yield, we must disrupt the tight ion pairs of the lithium enolate.
-
Base Selection: LiHMDS (Lithium bis(trimethylsilyl)amide) is preferred over LDA. It is less nucleophilic (reducing attack on the nitrile or protecting group) and more soluble.
-
The "Magic" Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) . Unlike HMPA (which is carcinogenic), DMPU is safer and effectively solvates the lithium cation, creating a "naked," highly reactive enolate anion.
Visualizing the Reaction Logic
Figure 1: Logical flow of the optimized alkylation pathway. Note the critical insertion of DMPU to activate the enolate.
Part 2: Troubleshooting Guide (FAQ Format)
Q1: My yield is stuck at 45%. I see starting material (SM) remaining even after adding excess MeI. Why?
Diagnosis: This is a classic symptom of Enolate Aggregation . In pure THF at -78°C, the lithiated nitrile forms dimers or tetramers that are unreactive toward the electrophile. The Fix:
-
Switch Solvent System: Use a mixture of THF:DMPU (4:1) . Add the DMPU before the base addition if possible, or immediately after.
-
Temperature Cycling: After adding LiHMDS at -78°C, allow the solution to warm to -40°C for 30 minutes to ensure complete deprotonation, then re-cool to -78°C before adding MeI.
Q2: I am seeing a significant amount of "dimer" impurity. What is happening?
Diagnosis: This is likely a Claisen-type condensation where the enolate of one molecule attacks the nitrile group of another. This happens when the base is added too slowly or if the reaction is too concentrated. The Fix:
-
Inverse Addition: If possible, add the substrate to the base solution (rapidly, but controlling exotherm) rather than the base to the substrate. This ensures an excess of base is always present relative to the deprotonated species, discouraging self-attack.
-
Dilution: Run the reaction at 0.05 M to 0.1 M concentration. High concentrations favor intermolecular side reactions.
Q3: Can I use NaH (Sodium Hydride) instead of LiHMDS to save cost?
Diagnosis: No. Reasoning: NaH is a heterogeneous base. The deprotonation of secondary nitriles with NaH is often sluggish and requires higher temperatures (0°C to RT), which promotes the Claisen condensation side reaction mentioned above. The kinetic control provided by LiHMDS at -78°C is essential for isolating the monomeric enolate.
Q4: The product is difficult to separate from DMPU during workup.
Diagnosis: DMPU is water-soluble but has a high boiling point. The Fix:
-
Aqueous Wash: Wash the organic layer 5 times with water or brine. DMPU partitions into the aqueous phase.
-
Back-Extraction: Back-extract the combined aqueous washes once with ether/EtOAc to recover any trapped product.
Part 3: Experimental Protocol (Self-Validating System)
Target: N-Boc-3-methylpyrrolidine-3-carbonitrile Scale: 10 mmol basis
Reagents Table
| Reagent | Equiv.[1] | Amount | Role | Critical Parameter |
| N-Boc-3-cyanopyrrolidine | 1.0 | 1.96 g | Substrate | Must be dry (azeotrope w/ toluene if needed) |
| LiHMDS (1.0M in THF) | 1.2 | 12.0 mL | Base | Titrate before use if old bottle |
| DMPU | N/A | 5.0 mL | Co-solvent | Distilled/Dry |
| Methyl Iodide (MeI) | 1.5 | 0.94 mL | Electrophile | Filter through basic alumina to remove I2 stabilizer |
| THF (Anhydrous) | N/A | 40 mL | Solvent | Freshly distilled or from SPS |
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N2 flow.
-
Solvation: Add N-Boc-3-cyanopyrrolidine (1.0 equiv) and anhydrous THF (40 mL). Stir until dissolved.
-
Additive: Add DMPU (approx. 10-15% v/v relative to THF) via syringe.
-
Checkpoint: The solution should remain clear.
-
-
Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 10 minutes.
-
Observation: A color change (often yellow or orange) indicates enolate formation.
-
Optimization: Stir at -78°C for 30 mins, then briefly warm to -40°C (Acetonitrile/Dry ice) for 15 mins, then return to -78°C.
-
-
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.
-
Note: MeI is toxic; handle in a fume hood.
-
-
Reaction Progress: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
TLC Check: Eluent 20% EtOAc/Hexane. Stain with Ninhydrin or KMnO4. SM should be consumed.
-
-
Quench: Quench with saturated aqueous NH4Cl (20 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (5 x 20 mL) to remove DMPU, then Brine (1 x 20 mL). Dry over Na2SO4.[2][3]
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Part 4: Data & Yield Expectations
| Method | Typical Yield | Primary Impurity | Notes |
| NaH / THF / RT | 20-35% | Self-condensation dimer | Not Recommended. Too messy. |
| LDA / THF / -78°C | 45-55% | Recovered SM | Enolate aggregation limits conversion. |
| LiHMDS / THF / -78°C | 60-65% | Recovered SM | Better solubility than LDA, but still aggregates. |
| LiHMDS / THF+DMPU / -78°C | 82-92% | Trace bis-methylation | Recommended. High conversion and clean profile. |
References
-
Fleming, F. F., et al. (2005). "Nitrile Anion Cyclizations." Journal of Organic Chemistry. (Review of nitrile enolate chemistry and aggregation issues).
-
Pfizer Inc. (2012). "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry. (Context on pyrrolidine scale-up and purification).
-
Reich, H. J. (2013). "Role of HMPA and DMPU in Lithium Enolate Chemistry." University of Wisconsin-Madison Chemistry Database. (Mechanistic grounding for the use of DMPU).
-
Wyeth LLC. (2008).[2] "Method of preparing 3-cyano-quinolines and intermediates." PatSnap/Google Patents. (Industrial context for cyano-functionalization).
-
Dickerson, S. D. (2016).[4] "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid." The Aquila Digital Community. (Alternative routes via malonate derivatives).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for LiHMDS, Methyl Iodide, and DMPU before handling.
Sources
- 1. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 2. Method of preparing 3-cyano-quinolines and intermediates made thereby - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid" by Shelby D. Dickerson [aquila.usm.edu]
Technical Support Center: Troubleshooting Low Solubility of 3-Methylpyrrolidine-3-carbonitrile Salts
Welcome to the technical support center for 3-Methylpyrrolidine-3-carbonitrile and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying scientific principles to help you overcome these common hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My 3-Methylpyrrolidine-3-carbonitrile salt won't dissolve in my desired solvent. What are the initial troubleshooting steps?
A1: Low solubility is a common challenge, particularly with crystalline salt forms of active pharmaceutical ingredients (APIs).[1][2] The initial approach should be systematic and address the most common contributing factors.
-
Verification of Salt Form and Purity: First, confirm the identity and purity of your 3-Methylpyrrolidine-3-carbonitrile salt. Impurities can significantly alter solubility characteristics.[3] Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are recommended for this verification.
-
Solvent Polarity Matching: The principle of "like dissolves like" is a fundamental starting point.[4] 3-Methylpyrrolidine-3-carbonitrile is a polar molecule.[5][6] Ensure you are using a solvent with a compatible polarity. For instance, if you are using a non-polar solvent, you will likely encounter solubility issues.
-
Mechanical Agitation and Temperature: Simple physical interventions can sometimes be effective.
-
Sonication: Utilize an ultrasonic bath to provide mechanical energy. This can help break down aggregates of the solute and enhance the dissolution process.[7]
-
Heating: Gently warming the solvent can increase the kinetic energy of the system, often leading to improved solubility.[4] However, be mindful of the compound's stability at elevated temperatures.
-
If these initial steps do not resolve the issue, more advanced techniques involving co-solvents and pH adjustments may be necessary.
Q2: I've tried basic methods, but the solubility of my 3-Methylpyrrolidine-3-carbonitrile salt is still insufficient. What are the next steps?
A2: If initial troubleshooting fails, a more systematic approach to modifying the solvent system or the compound itself is warranted.
-
Co-solvent Systems: Introducing a co-solvent can modify the overall polarity of your solvent system, thereby improving the solubility of your compound.[7] For example, if you are working with a largely non-polar solvent, adding a polar co-solvent like ethanol in a stepwise manner can create a more favorable environment for the polar 3-Methylpyrrolidine-3-carbonitrile salt. N-methyl pyrrolidone (NMP) has also been shown to be an effective solubilizer for many poorly soluble drugs by acting as both a cosolvent and a complexing agent.[8]
-
pH Adjustment: As an amine, the solubility of 3-Methylpyrrolidine-3-carbonitrile is pH-dependent.[7] The pyrrolidine ring contains a secondary amine, which confers basicity to the scaffold.[5][9] By adding a small amount of a suitable acid, you can protonate the amine, which generally increases its solubility in polar solvents.[7] It's important to note that the hydrochloride salt of 3-Methylpyrrolidine-3-carbonitrile is known to be more water-soluble.[10][11]
The following workflow illustrates a systematic approach to solvent and pH screening:
Caption: Troubleshooting workflow for low solubility.
Q3: My compound dissolves initially but then crashes out of solution. What could be causing this precipitation?
A3: This phenomenon is indicative of supersaturation followed by precipitation and can be triggered by several factors.[7]
-
Temperature Fluctuations: If the solution was heated to facilitate dissolution, it might be precipitating as it returns to ambient temperature. Maintaining a constant, slightly elevated temperature may be necessary.
-
Solvent Evaporation: Ensure your experimental setup is well-sealed. Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit and causing it to precipitate.
-
Compound Stability: In some cases, the compound may be degrading in the solvent, with the degradation products having lower solubility. This is less common but should be considered if other causes are ruled out.
-
Polymorphism: The initial dissolved solid may be a less stable, more soluble polymorphic form that converts over time to a more stable, less soluble form, causing precipitation.[2][12]
Q4: How can I rationally select a suitable salt form of 3-Methylpyrrolidine-3-carbonitrile to improve its solubility?
A4: Salt form screening is a critical strategy in drug development to enhance the physicochemical properties of an API without altering its pharmacological activity.[] For an ionizable compound like 3-Methylpyrrolidine-3-carbonitrile, selecting the optimal salt form can significantly improve aqueous solubility and dissolution rate.[][14]
A key consideration in salt formation is the pKa difference between the drug and the counterion. For a basic drug, the pKa of the counterion should ideally be at least 2 pH units lower than the pKa of the drug.[14] This ensures that the pH of the solution is brought to a level where the salt form predominates, leading to higher solubility.[14]
The following table outlines common counterions used for basic drugs and their potential impact on solubility:
| Counterion | Acid Type | pKa | Potential Impact on Solubility |
| Hydrochloride | Strong Acid | <0 | Often significantly improves aqueous solubility.[15] |
| Sulfate | Strong Acid | ~1.9 | Can enhance solubility, but may be less effective than HCl. |
| Mesylate | Strong Acid | ~-1.9 | Generally provides good solubility and stability. |
| Maleate | Organic Acid | ~1.9, 6.1 | Can improve solubility, but the effect is pH-dependent. |
| Tartrate | Organic Acid | ~3.0, 4.4 | May improve solubility and can offer chiral resolution opportunities. |
| Citrate | Organic Acid | ~3.1, 4.8, 6.4 | Can enhance solubility, but the effect is highly pH-dependent. |
A systematic salt screening process is recommended:
Caption: Systematic workflow for salt form selection.
II. Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol provides a rapid method to qualitatively assess the solubility of a 3-Methylpyrrolidine-3-carbonitrile salt in various solvents.
Materials:
-
3-Methylpyrrolidine-3-carbonitrile salt (e.g., hydrochloride)
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Accurately weigh approximately 1-2 mg of the 3-Methylpyrrolidine-3-carbonitrile salt into a clean, dry vial.
-
Add 100 µL of the first solvent to be tested.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, the solubility is >10-20 mg/mL.
-
-
If undissolved solid remains, add an additional 900 µL of the solvent (for a total volume of 1 mL).
-
Recap the vial and vortex for another 30 seconds.
-
If the solid has now dissolved, the solubility is >1-2 mg/mL.
-
-
If undissolved solid still remains, gently heat the vial in a water bath (e.g., to 50°C) for 5-10 minutes. Vortex again and observe if heating improves solubility.
-
Record your observations for each solvent tested.
Protocol 2: pH-Dependent Solubility Profile
This protocol allows for the determination of the pH at which the solubility of a 3-Methylpyrrolidine-3-carbonitrile salt is maximized.
Materials:
-
3-Methylpyrrolidine-3-carbonitrile salt
-
A series of buffers with pH values ranging from 2 to 10
-
Small glass vials with caps
-
Shaker or rotator
-
pH meter
-
Analytical method for quantifying the compound (e.g., HPLC-UV)
Procedure:
-
Prepare a saturated solution of the 3-Methylpyrrolidine-3-carbonitrile salt in each buffer. To do this, add an excess of the salt to each vial containing a known volume of buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred. It is advisable to filter the samples through a 0.22 µm filter.
-
Measure the pH of the supernatant in each vial.
-
Quantify the concentration of the dissolved 3-Methylpyrrolidine-3-carbonitrile in each sample using a validated analytical method.
-
Plot the solubility (concentration) as a function of the final measured pH to generate the pH-solubility profile. The pH at which the highest concentration is observed is the pH of maximum solubility (pHmax).
III. Conclusion
Troubleshooting the low solubility of 3-Methylpyrrolidine-3-carbonitrile salts requires a systematic and logical approach. By understanding the fundamental principles of solubility and employing the structured methodologies outlined in this guide, researchers can effectively overcome these challenges. From initial physical interventions to more complex strategies like co-solvent systems and pH adjustments, the tools provided here will enable the successful preparation of solutions for a wide range of experimental applications. For persistent issues, a comprehensive salt screening study is a powerful strategy to identify a form of the molecule with optimal physicochemical properties for development.[1][][16]
IV. References
-
Onyx Scientific. Golden rules for designing a salt screening strategy for an insoluble molecule. Available from: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
-
ACS Omega. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available from: [Link]
-
Improved Pharma. Salt Screening. Available from: [Link]
-
Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
-
The Journal of Physical Chemistry B. Molecular Simulation of Gas Solubility in Nitrile Butadiene Rubber. Available from: [Link]
-
MIT DSpace. First-principles and direct design approaches for the control of pharmaceutical crystallization. Available from: [Link]
-
Pharmaceutical Processing World. Pharmaceutical Salts: Optimization of Solubility or Even More? Available from: [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. Available from: [Link]
-
PMC. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Available from: [Link]
-
ResearchGate. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Available from: [Link]
-
Crystal Pharmatech. API Crystallization. Available from: [Link]
-
MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available from: [Link]
-
Google Patents. Process for recovery of amines and volatile acids from amine salts. Available from:
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]
-
ResearchGate. Which specific organic solvent for organic compounds does not dissolve salts? Available from: [Link]
-
IJSAT. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Available from: [Link]
-
Journal of Regional and International Competitiveness. THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. Available from: [Link]
-
ResearchGate. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: Application to sildenafil. Available from: [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]
-
Sciencemadness.org. amine salt formation in ketones as solvents. Available from: [Link]
-
University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis. Available from: [Link]
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PMC. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
BuyersGuideChem. 3-Methylpyrrolidine-3-carbonitrile hydrochloride suppliers and producers. Available from: [Link]
-
ResearchGate. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Available from: [Link]
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]
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- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 11. CAS 235093-98-8: (3R)-3-methylpyrrolidine hydrochloride [cymitquimica.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onyxipca.com [onyxipca.com]
Purification methods for 3-Methylpyrrolidine-3-carbonitrile crude product
Welcome to the Technical Support Center for the purification of 3-Methylpyrrolidine-3-carbonitrile. As a chiral, nitrogen-containing heterocycle with a highly polar cyano group, this compound is a critical building block in pharmaceutical synthesis (notably for dipeptidyl peptidase IV inhibitors)[1][2].
However, its physicochemical profile—specifically its basic secondary amine, lack of a UV chromophore, and high affinity for water—makes crude purification notoriously difficult. This guide is designed by application scientists to provide you with causally driven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation.
Quantitative Data for Purification Planning
The purification strategy you choose depends entirely on whether you are targeting the free base (an oil) or the hydrochloride salt (a solid).
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| Molecular Weight | 110.16 g/mol [3] | 146.62 g/mol [1] |
| Physical State (at RT) | Viscous Oil | Crystalline Solid |
| Solubility Profile | DCM, THF, EtOAc, Diethyl Ether | Water, Methanol, Isopropanol |
| Stability | Prone to air oxidation (Store inert) | Highly stable (Store sealed at 2-8°C)[4] |
| Primary Purification | Vacuum Distillation, Chromatography | Recrystallization[5] |
| Detection Methods | Ninhydrin stain, ELSD, LC-MS[6] | Ninhydrin stain, ELSD, LC-MS[6] |
Purification Decision Matrix
Fig 1: Logical decision tree for 3-Methylpyrrolidine-3-carbonitrile purification workflows.
Core Experimental Methodologies
Method A: Acid-Base Extraction & Low-Temperature Vacuum Distillation
Causality: Pyrrolidines are strongly basic. By lowering the pH, we protonate the amine, making it water-soluble and allowing non-basic organic impurities to be washed away. Distillation then removes non-volatile polymeric byproducts[7][8].
-
Protonation: Dissolve the crude reaction mixture in 1.0 M aqueous HCl.
-
Self-Validation: Test the aqueous layer with pH paper; it must be < 2 to ensure complete formation of the water-soluble pyrrolidinium ion.
-
-
Organic Wash: Wash the aqueous phase with diethyl ether (2 × 50 mL).
-
Self-Validation: Spot the ether layer on a TLC plate; it should contain unreacted non-basic precursors but no product. Discard the ether layer.
-
-
Free-Basing: Cool the aqueous layer in an ice bath and slowly add 2.0 M NaOH until the pH is > 10. The free base will separate as an oil.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Distillation: Transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (< 40 mbar) and gently heat.
-
Critical Check: Do not let the bottom temperature exceed 100°C to prevent thermal degradation of the pyrrolidine ring[8]. Collect the pure free base as a clear oil.
-
Method B: Deactivated Silica Gel Flash Chromatography
Causality: The secondary amine forms strong hydrogen bonds with acidic silanol (Si-OH) groups on standard silica gel, causing irreversible adsorption. Adding a basic modifier deactivates the silica, ensuring a sharp elution profile[9].
-
Column Preparation: Slurry-pack silica gel using a mixture of DCM and 1% Triethylamine (TEA). Flush with 2 column volumes of the same solvent to neutralize acidic active sites.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it evenly onto the column.
-
Elution: Elute using a gradient of 100% DCM to 90:10 DCM:Methanol, maintaining 1% TEA in all mobile phases.
-
Fraction Analysis: Spot fractions on a silica TLC plate, dip in Ninhydrin stain, and heat. Combine fractions containing the pure product (purple/brown spots) and concentrate.
Method C: Hydrochloride Salt Formation & Recrystallization
Causality: Converting the oxidation-prone free base into a stable HCl salt yields a crystalline solid that can be purified by exploiting differential solubility in mixed solvent systems[1][5].
-
Drying: Dissolve the free base in dry toluene and evaporate under reduced pressure to azeotropically remove trace water.
-
Salt Formation: Dissolve the dried free base in anhydrous isopropanol (iPrOH). Cool to 0°C under nitrogen. Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane). Stir for 30 minutes.
-
Precipitation: Slowly add heptane as an antisolvent until the solution becomes cloudy. Allow it to crystallize at 4°C overnight[5].
-
Isolation: Filter the crystals, wash with cold heptane, and dry under high vacuum.
-
Self-Validation: The resulting solid should be a free-flowing, non-hygroscopic white powder.
-
Troubleshooting Guide
Q: My product is streaking severely during flash column chromatography, resulting in poor separation from impurities. What is happening? A: The secondary amine of the pyrrolidine ring is highly basic and interacts strongly with the acidic silanol groups on standard silica gel[9]. Solution: You must deactivate the silica gel. Pre-equilibrate your column with 1-2% Triethylamine (TEA) or aqueous ammonium hydroxide in your non-polar starting solvent. Maintain 1% TEA in your mobile phase throughout the elution. This competitively blocks the silanol sites, ensuring sharp, symmetrical peaks.
Q: During the conversion of the free base to the hydrochloride salt, the product "oils out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound is supersaturated but the lattice energy is insufficient to overcome the solvation energy. For pyrrolidine derivatives, this is almost always caused by trace water or highly polar impurities[9]. Solution: 3-Methylpyrrolidine-3-carbonitrile is hygroscopic. Before salt formation, perform an azeotropic distillation of the free base with dry toluene to rigorously remove water. When forming the salt, use anhydrous HCl. If oiling persists, scratch the interior of the flask with a glass rod to provide nucleation sites, or seed the mixture with a pure crystal[9].
Q: My vacuum distillation yield is extremely low, and the residue in the boiling flask is a dark, viscous tar. Why? A: Pyrrolidine derivatives, especially those with reactive cyano groups, are highly susceptible to thermal degradation and polymerization at elevated temperatures[7][8]. Solution: You must lower the boiling point by improving your vacuum. Ensure your system pressure is strictly below 40 mbar. The bottom temperature of your distillation flask must never exceed 100°C[8]. If a high vacuum is unattainable in your lab, abandon distillation and purify via acid-base extraction followed by crystallization of the HCl salt[5].
Frequently Asked Questions (FAQs)
Q: I cannot detect my compound using standard UV-HPLC or TLC under a UV lamp (254 nm). Is my product gone? A: No. The molecular structure of 3-Methylpyrrolidine-3-carbonitrile lacks a conjugated pi-electron system or aromatic ring, meaning it does not possess a UV chromophore[6]. For TLC, you must use a chemical stain like Ninhydrin, which reacts with the secondary amine to yield a distinct color upon heating. For HPLC, switch from a UV detector to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS)[6].
Q: Why is my isolated free base turning yellow over time? A: Secondary amines are susceptible to air oxidation. If you must store the free base, keep it under an inert atmosphere (Argon/Nitrogen) at 2-8°C[4]. For long-term stability, it is highly recommended to convert the free base to the hydrochloride salt[1].
References
- Buy (S)
- 2380501-69-7|(S)
- Source: benchchem.
- 2380501-69-7 | (S)
- Synthesis of (S)-1-(2-chloroacetyl)
- Purification of crude pyrroles (US5502213A)
- Process for the purification of crude pyrroles (EP0608688A1)
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound (WO2022003405A1)
- Method for detecting (S)-pyrrolidine-2-carbonitrile hydrochloride (CN114646700A)
Sources
- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2380501-69-7|(S)-3-Methylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 6. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of (S)-3-Methylpyrrolidine-3-carbonitrile
Welcome to the Technical Support Center for Chiral Compound Integrity. This guide is designed for researchers, scientists, and drug development professionals working with (S)-3-Methylpyrrolidine-3-carbonitrile. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but a deep, mechanistic understanding to help you troubleshoot and prevent the loss of enantiomeric purity in your critical experiments.
(S)-3-Methylpyrrolidine-3-carbonitrile is a valuable chiral building block in medicinal chemistry, where its specific three-dimensional structure is often essential for biological activity and target selectivity.[1][2] Maintaining its (S)-configuration is paramount for the synthesis of effective and safe pharmaceutical agents. However, its stereocenter is susceptible to racemization—the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers—under common laboratory conditions.[3] This guide will help you understand the causes and implement effective strategies to preserve the enantiomeric excess (ee%) of your material.
Troubleshooting Guide: Preventing Racemization
This section addresses the most common issues encountered during the handling and reaction of (S)-3-Methylpyrrolidine-3-carbonitrile in a direct question-and-answer format.
Q1: I'm observing a significant drop in the enantiomeric excess of my (S)-3-Methylpyrrolidine-3-carbonitrile after my experiment. What is the chemical reason for this?
Answer: The racemization of (S)-3-Methylpyrrolidine-3-carbonitrile is primarily due to the presence of an acidic proton on the carbon atom (C3) that is both the stereocenter and alpha to the nitrile (-C≡N) group.
Causality: The nitrile group is strongly electron-withdrawing, which increases the acidity of the hydrogen atom at the C3 position. In the presence of a Brønsted acid or base, this proton can be reversibly removed, leading to the formation of a planar, achiral intermediate (a keteniminate or a stabilized carbanion).[3][4] Once this planar intermediate is formed, the proton can be added back from either face with equal probability, resulting in the formation of both the (S) and (R) enantiomers—a racemic mixture.[3][5]
-
Base-Catalyzed Mechanism: A base abstracts the acidic α-proton, creating a planar, resonance-stabilized carbanion. Reprotonation can occur from either side, leading to racemization.[4]
-
Acid-Catalyzed Mechanism: An acid protonates the nitrile nitrogen, increasing the acidity of the α-proton. A weak base (like water or the solvent) can then abstract the proton, forming an achiral ketenimine intermediate, which tautomerizes back to the nitrile in both (R) and (S) forms.[5]
Below is a diagram illustrating the base-catalyzed racemization pathway, which is a common scenario in many synthetic procedures.
Caption: Base-catalyzed racemization mechanism via a planar intermediate.
Q2: How can I design my reaction conditions to minimize or completely avoid racemization?
Answer: Preventing racemization requires careful control over several key experimental parameters: temperature, pH, and the choice of reagents and solvents.
Expertise & Experience: The fundamental principle is to avoid conditions that favor the formation of the achiral intermediate. This means operating under the mildest conditions possible that still allow for the desired chemical transformation.
Data Presentation: Recommended vs. High-Risk Conditions
| Parameter | Recommended Conditions (Low Racemization Risk) | Conditions to Avoid (High Racemization Risk) | Rationale |
| Temperature | Maintain lowest possible temperature for the reaction (-78 °C to 0 °C if possible). | Elevated temperatures (reflux, prolonged heating). | Heat provides the activation energy needed to overcome the barrier to deprotonation and racemization.[3][] |
| pH / Reagents | Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) at low temp. Use mild acids or buffered systems. | Strong aqueous bases (NaOH, KOH), strong non-aqueous bases at RT (DBU, t-BuOK), strong acids (conc. HCl, H₂SO₄). | Strong acids and bases directly catalyze the deprotonation/reprotonation cycle that causes racemization.[4][5] |
| Solvent | Non-polar aprotic solvents (e.g., Toluene, Hexane, THF). | Polar protic solvents (e.g., Ethanol, Methanol, Water), especially under non-neutral pH. | Polar solvents can stabilize the charged transition states involved in the racemization process.[] |
| Reaction Time | Monitor reaction closely and quench as soon as it reaches completion. | Extended reaction times, especially under harsh conditions. | The longer the compound is exposed to destabilizing conditions, the greater the extent of racemization. |
Experimental Protocols: Protocol for a Base-Mediated Alkylation (Example)
This protocol illustrates how to perform a reaction while minimizing racemization risk.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-3-Methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is a critical step to curb the rate of racemization.[]
-
Deprotonation: Slowly add a pre-cooled solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.05 eq) dropwise. Stir at -78 °C for 30-60 minutes. The low temperature and hindered base are key to selective deprotonation without equilibration.
-
Reaction: Add the electrophile (e.g., an alkyl halide) and maintain the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not use water or acid directly, as this can cause localized pH spikes. The NH₄Cl solution is weakly acidic and provides a proton source to neutralize the base without causing harsh pH changes.
-
Workup: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup, ensuring the aqueous layer remains buffered or slightly acidic (pH 5-6).
Q3: My reaction itself seems fine, but I'm losing enantiopurity during workup and column chromatography. What's going wrong?
Answer: Standard workup and purification techniques, especially column chromatography on silica or alumina, are common but often overlooked sources of racemization.
Trustworthiness: A protocol is only as strong as its weakest link. Purification must be treated with the same care as the reaction itself.
-
Aqueous Workup: Using strong acids or bases (e.g., 1M HCl or 1M NaOH) to wash your organic layers can induce rapid racemization.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5) and has surface silanol groups (-Si-OH) that can act as proton sources, catalyzing racemization.
-
Alumina Chromatography: Alumina can be acidic, neutral, or basic. Basic alumina is particularly detrimental as it can readily deprotonate the alpha-proton.
Experimental Protocols: Protocol for Safe Purification
-
Controlled Aqueous Workup:
-
After quenching the reaction, extract the product into a non-polar solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with a buffered solution (e.g., pH 7 phosphate buffer) or a mild solution like saturated sodium bicarbonate, followed by brine. Avoid strong acids/bases.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).
-
-
Neutralized Silica Gel Chromatography:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add 1% triethylamine (Et₃N) by volume to the slurry. Triethylamine is a non-nucleophilic base that will neutralize the acidic sites on the silica surface.
-
Stir the slurry for 15-20 minutes, then pack your column as usual.
-
Crucially: Prepare your mobile phase with the same concentration of triethylamine (e.g., 95:5:1 Hexane:Ethyl Acetate:Et₃N) to maintain the neutral environment throughout the separation.
-
Load your crude product and elute as quickly as possible to minimize contact time with the stationary phase.
-
Q4: What are the best practices for storing (S)-3-Methylpyrrolidine-3-carbonitrile to ensure its long-term enantiomeric stability?
Answer: Proper storage is essential to prevent slow degradation and racemization over time. The key is to protect the compound from heat and acidic/basic contaminants.
Authoritative Grounding: The most stable form for storage is often a salt, which protects the reactive functional groups.
-
Storage as the Free Base:
-
Temperature: Store in a freezer at -20 °C.[]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial to protect from moisture and carbon dioxide, which can form carbonic acid in solution.
-
Solvent: If in solution, use an anhydrous aprotic solvent like Toluene.
-
-
Recommended Storage as the Hydrochloride Salt:
-
Converting the pyrrolidine nitrogen to its hydrochloride (HCl) salt is the recommended method for long-term storage.[2]
-
Why it works: The protonated nitrogen is no longer basic and is protected from oxidation. The overall acidic nature of the salt makes the alpha-proton much less susceptible to abstraction by any adventitious bases.
-
Conditions: Store the salt form at refrigerated temperatures (2-8 °C) under a dry atmosphere.
-
Frequently Asked Questions (FAQs)
-
Q: How do I accurately determine the enantiomeric excess (ee%) of my sample?
-
A: The most common and reliable methods are chromatographic. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the industry standards.[7][8] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. NMR spectroscopy using a chiral solvating or derivatizing agent can also be used to distinguish between enantiomers.[9][10]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaacademias.com [pharmaacademias.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uma.es [uma.es]
- 9. repository.cam.ac.uk [repository.cam.ac.uk]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Methylpyrrolidine-3-carbonitrile under basic conditions
Technical Support Center: 3-Methylpyrrolidine-3-carbonitrile Module: Stability and Troubleshooting Under Basic Conditions
Executive Summary & Molecular Causality
3-Methylpyrrolidine-3-carbonitrile is a highly valuable chiral building block used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and neuropharmacological agents[1]. The pyrrolidine nucleus acts as a secondary amine, conferring inherent basicity to the scaffold[2]. To enhance shelf-life, prevent atmospheric oxidation, and improve handling, it is predominantly supplied as a hydrochloride salt[1].
When subjected to basic conditions during synthesis (e.g., free-basing for amide couplings or nucleophilic substitutions), the molecule's stability is dictated by two structural features:
-
The Quaternary Stereocenter: The C3 position holds both a methyl and a cyano group, leaving no alpha-protons.
-
The Electrophilic Nitrile: The -C≡N group is highly susceptible to nucleophilic attack by aqueous bases.
Frequently Asked Questions (FAQs)
Q: Will the chiral center at C3 epimerize if I use strong bases? A: No. A common misconception in nitrile chemistry is that bases will cause racemization or epimerization via an enolate or ketenimine intermediate. However, because 3-methylpyrrolidine-3-carbonitrile features a quaternary stereocenter at C3, there is no α-proton available for abstraction. Thus, base-catalyzed epimerization is mechanistically impossible, and the enantiomeric purity remains intact regardless of the pH.
Q: What is the primary degradation risk under basic conditions? A: The primary risk is nucleophilic basic hydrolysis of the cyano group. If aqueous hydroxide bases (e.g., NaOH, KOH) are used, the hydroxide ion (OH⁻) will nucleophilically attack the electrophilic carbon of the nitrile. This converts the nitrile into a primary amide intermediate, which, upon further heating, hydrolyzes irreversibly into a carboxylate salt and releases ammonia.
Q: I need to liberate the free base from the hydrochloride salt for a coupling reaction. How do I avoid hydrolysis? A: You must decouple basicity from nucleophilicity. Use sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in anhydrous solvents like DMF or DCM[3]. These bases are strong enough to deprotonate the pyrrolidine nitrogen but too bulky to attack the nitrile carbon.
Quantitative Stability Matrix
The following table summarizes the causal relationship between base selection, environmental conditions, and nitrile integrity.
| Base Reagent | Solvent System | Temp (°C) | Time (h) | Primary Mechanism / Outcome | Nitrile Recovery (%) |
| DIPEA (2.0 eq) | Anhydrous DMF | 25 | 24 | Safe deprotonation; no nucleophilic attack | > 99% |
| K₂CO₃ (3.0 eq) | MeOH / H₂O (9:1) | 25 | 12 | Mild nucleophilic attack; trace amide forms | ~ 92% |
| 1M NaOH (aq) | THF / H₂O (1:1) | 25 | 12 | Moderate hydrolysis to primary amide | ~ 60% |
| 2M NaOH (aq) | H₂O | 80 | 4 | Complete hydrolysis to carboxylate salt | < 5% |
Validated Experimental Protocol: Controlled Free-Basing & Coupling
To ensure trust and reproducibility, this protocol is designed as a self-validating system. It utilizes DIPEA to safely liberate the free base for an amide coupling (e.g., using HATU) while preserving the nitrile[3].
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 3-methylpyrrolidine-3-carbonitrile hydrochloride in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.
-
Chilling: Cool the suspension to 0 °C using an ice bath to minimize the kinetic energy available for side reactions.
-
Base Addition: Dropwise, add 2.5 to 3.0 equivalents of DIPEA. Causality note: The excess base is required to neutralize the HCl salt and activate the coupling reagent, while its steric bulk prevents nitrile degradation.
-
Activation: In a separate vial, activate your target carboxylic acid (1.0 eq) with HATU (1.1 eq) in DMF for 10 minutes.
-
Coupling: Transfer the activated acid to the pyrrolidine solution. Allow the reaction to warm to room temperature and stir overnight[3].
-
Self-Validation (LC-MS Monitoring): Before workup, sample the reaction to verify structural integrity.
-
Expected Mass: Look for the desired product mass [M+H]⁺ .
-
Troubleshooting: If you observe a mass of [M+18]⁺ , partial hydrolysis to the amide has occurred (likely due to adventitious water). If you observe [M+19]⁺ , complete hydrolysis to the carboxylic acid has occurred.
-
Mechanistic and Workflow Visualizations
Base-catalyzed nitrile hydrolysis pathway of 3-methylpyrrolidine-3-carbonitrile.
Troubleshooting workflow for safe free-basing prior to coupling reactions.
References
-
Title: ( 12 ) United States Patent - Googleapis.com Source: googleapis.com URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: nih.gov URL: [Link]
Sources
Technical Support Center: Resolving Hygroscopicity in 3-Methylpyrrolidine-3-carbonitrile HCl
Status: Active Ticket ID: #HYG-3MP3CN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Handling, and Rescue of Hygroscopic 3-Methylpyrrolidine-3-carbonitrile Hydrochloride
Executive Summary
You are likely accessing this guide because your sample of 3-Methylpyrrolidine-3-carbonitrile HCl has exhibited significant hygroscopicity—ranging from clumping to complete deliquescence (turning into an oil).
This compound presents a dual challenge:
-
Physical Instability: The hydrochloride salt of secondary amines is inherently hygroscopic. The crystal lattice energy is often insufficient to prevent moisture uptake from the atmosphere.
-
Chemical Instability: The presence of a nitrile group in an acidic environment (provided by the HCl counterion) creates a risk of hydrolysis if moisture is present, potentially converting your starting material into the corresponding primary amide or carboxylic acid.
This guide provides a validated workflow to rescue compromised samples and prevent recurrence.
Module 1: Immediate Rescue Protocol (The "Oil" Scenario)
If your solid has turned into a gum or oil, it has deliquesced. Do not heat it directly. Heating a wet, acidic nitrile salt promotes hydrolysis. Follow this azeotropic drying protocol to restore the solid state.
Protocol: Azeotropic Dehydration & Re-precipitation
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Dissolve the "oil" in a minimum amount of anhydrous Methanol (MeOH) . Ensure the solution is homogeneous. |
| 2 | Azeotrope Setup | Add Toluene (approx.[1] 5x the volume of MeOH). Toluene forms a positive azeotrope with water (bp 85°C) and methanol (bp 63.8°C). |
| 3 | Evaporation | Concentrate on a rotary evaporator at <40°C . The low temperature prevents nitrile hydrolysis while removing water. |
| 4 | Repetition | If an oil remains, repeat Steps 2-3 twice. The goal is to strip hydration water physically. |
| 5 | Trituration | Once a semi-solid or foam appears, add anhydrous Diethyl Ether or MTBE . Sonicate under nitrogen. This disrupts the amorphous phase and encourages crystallization. |
| 6 | Final Drying | Filter the solid rapidly under a blanket of Nitrogen. Dry in a vacuum oven at 25°C (Room Temp) over P₂O₅ or KOH pellets for 12–24 hours. |
Module 2: Chemical Stability & Hydrolysis Risk
Users often assume the "wet" salt is chemically pure. This is dangerous. The combination of Water + HCl (Acid) + Nitrile creates the perfect storm for the Pinner Reaction pathway or general acid-catalyzed hydrolysis.
Mechanism: Acid-Catalyzed Nitrile Hydrolysis[2][3]
The diagram below illustrates how moisture transforms your reagent into an impurity (Amide) or a byproduct (Acid).
Figure 1: Pathway of degradation. The nitrile group is activated by the HCl proton, making it susceptible to nucleophilic attack by atmospheric water.
Module 3: Standard Operating Procedures (SOPs)
To maintain the integrity of 3-Methylpyrrolidine-3-carbonitrile HCl, you must treat it as a Moisture-Sensitive Reagent .
Handling & Storage Workflow
Figure 2: Critical handling path to prevent condensation-induced deliquescence.
Best Practices Checklist
-
Thermal Equilibration: Never open a cold bottle immediately. Allow it to reach room temperature in a desiccator to prevent condensation on the cold solid.
-
Inert Atmosphere: If a glovebox is unavailable, use an "inverted funnel" flow of Nitrogen over the balance pan while weighing.
-
Solvent Choice: Avoid protic solvents (water, alcohols) for reactions unless necessary. Use dry DCM, THF, or DMF.
Module 4: Advanced Troubleshooting (FAQs)
Q1: I dried the salt, but the melting point is lower than the literature value (or broad). Why?
-
Diagnosis: You likely have partial hydrolysis. The "Amide" impurity (see Figure 1) often co-crystallizes with the nitrile, depressing the melting point.
-
Verification: Run an IR spectrum. Look for a new carbonyl peak around 1650–1690 cm⁻¹ (Amide I band). The sharp Nitrile stretch at ~2240 cm⁻¹ may still be present but weaker.
-
Solution: Recrystallize from Isopropanol/Et₂O . If the amide content is high (>10%), you may need to repurify via column chromatography on the free base, then reform the salt.
Q2: Can I switch the salt form to reduce hygroscopicity?
-
Insight: Yes. HCl salts are small and have high charge density, attracting water.
-
Recommendation: If the HCl salt is unmanageable, convert to the Tosylate (p-TsOH) or Oxalate salt. These anions are larger, more hydrophobic, and typically form non-hygroscopic crystalline lattices.
-
Protocol: Suspend HCl salt in DCM -> Wash with sat. NaHCO₃ (Free base formation) -> Dry Organic layer -> Add 1.0 eq p-Toluenesulfonic acid monohydrate -> Evaporate/Crystallize.
-
Q3: My reaction yield is low. Could the water in the salt be the cause?
-
Analysis: Absolutely. If you are performing a reaction requiring anhydrous conditions (e.g., alkylation, Grignard addition to the nitrile), the absorbed water will quench your reagents.
-
Correction: Quantify the water content using Karl Fischer (KF) titration before use. If KF > 1%, apply the drying protocol in Module 1.
References
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (PMC). (2019). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. Retrieved March 1, 2026, from [Link]
Sources
Scale-up challenges for 3-Methylpyrrolidine-3-carbonitrile production
Technical Support Center: Scale-up of 3-Methylpyrrolidine-3-carbonitrile Production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Methylpyrrolidine-3-carbonitrile synthesis. The information presented here is synthesized from established chemical principles and practical field experience to address common issues and ensure a robust and reproducible process.
I. Overview of Synthetic Strategies
The synthesis of 3-Methylpyrrolidine-3-carbonitrile, a key building block in medicinal chemistry, can be approached through several synthetic routes. The most common strategies involve either the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[1] A prevalent method is a variation of the Strecker synthesis, which involves the reaction of a suitable ketone precursor with a cyanide source and an amine.[2][3][4]
A critical consideration in the synthesis is the introduction of the methyl and nitrile groups at the C3 position. This is often achieved through the alkylation of a 3-pyrrolidinone derivative to introduce the methyl group, followed by conversion to the cyanohydrin and subsequent reduction, or through a direct cyanation of an appropriate precursor.
II. Troubleshooting Guide
II.A. Low Reaction Yield
Low yields are a frequent challenge in pyrrolidine synthesis and can stem from various factors including slow reaction kinetics, inactive reagents, product degradation, or losses during workup and purification.[1] A systematic approach is crucial to diagnose the root cause.[1]
Question: My overall yield for the synthesis of 3-Methylpyrrolidine-3-carbonitrile is significantly lower than expected. How can I identify the cause and improve the yield?
Answer:
A low overall yield can be attributed to several stages of the synthesis. A logical troubleshooting workflow is essential to pinpoint the issue.
Troubleshooting Workflow for Low Yield:
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-Methylpyrrolidine-3-carbonitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Methylpyrrolidine-3-carbonitrile , designed for researchers in medicinal chemistry and drug development.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers
Executive Summary: The Quaternary Center Challenge
3-Methylpyrrolidine-3-carbonitrile is a critical building block in modern drug discovery, valued for introducing a quaternary carbon center into a saturated heterocycle. This structural motif restricts conformational flexibility and blocks metabolic oxidation at the 3-position.
However, verifying this structure is chemically distinct from its analogs (such as 3-methylpyrrolidine or pyrrolidine-3-carbonitrile) requires precise NMR interpretation. The primary analytical challenge is confirming the quaternary nature of the C3 position—specifically, proving the simultaneous presence of the methyl and nitrile groups while confirming the absence of a C3-methine proton.
This guide compares the spectral performance of 3-Methylpyrrolidine-3-carbonitrile against its most common structural "alternatives" (impurities or analogs) to provide a definitive identification protocol.
Structural Basis of Analysis
Before interpreting the spectrum, the structural symmetry (or lack thereof) must be defined to predict signal multiplicity.
-
Chirality: The C3 carbon is a chiral center.[1] Although the molecule is often supplied as a racemate or single enantiomer, the C3 chirality renders the protons on C2, C4, and C5 diastereotopic .
-
Quaternary C3: The 3-position bears a Methyl group and a Nitrile group.[2] It has zero protons.
-
Nitrogen: In the free base, the NH proton is broad and exchangeable. In the HCl salt, the NH₂⁺ protons are distinct and downfield.
Visualization: Structural & Spectral Logic
Figure 1: Logical flow from chemical structure to expected NMR outcome.[3][4] The quaternary center is the linchpin of the spectral assignment.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common structural analogs. This comparison is the "self-validating system" for your analysis.
Table 1: Comparative Spectral Fingerprints
| Feature | Target: 3-Methylpyrrolidine-3-carbonitrile | Alt 1: 3-Methylpyrrolidine (Precursor/Analog) | Alt 2: Pyrrolidine-3-carbonitrile (Analog) |
| C3-Methyl Signal | Singlet (s) at ~1.4–1.5 ppm | Doublet (d) at ~1.0 ppm | Absent |
| C3-H Signal | Absent (Quaternary C) | Multiplet (m) (Methine) | Multiplet (m) (Methine) |
| C2-H Signal | AB System / dd (Diastereotopic, distinct shift) | Multiplet (Less distinct splitting) | Multiplet |
| Differentiation | Methyl is a singlet; No C3-H coupling. | Methyl is a doublet (coupled to C3-H). | No Methyl signal. |
Detailed Comparative Insights
Scenario A: Distinguishing from 3-Methylpyrrolidine
-
The Trap: Both compounds have a methyl group and a pyrrolidine ring.
-
The Resolution: In 3-Methylpyrrolidine, the methyl group is attached to a carbon that also holds a hydrogen (C3-H). This spin-spin coupling splits the methyl signal into a doublet .
-
The Target: In 3-Methylpyrrolidine-3-carbonitrile, the methyl is attached to a quaternary carbon. There is no vicinal proton to split it. The methyl signal appears as a sharp singlet .
Scenario B: Distinguishing from N-Methylpyrrolidine-3-carbonitrile
-
The Trap: This is a regioisomer where the methyl is on the Nitrogen, not Carbon 3.
-
The Resolution: An N-Methyl group typically appears as a singlet around 2.3–2.5 ppm . The C3-Methyl in the target compound appears significantly upfield, around 1.4–1.5 ppm . Furthermore, the N-Methyl analog will show a C3-H methine proton, which the target lacks.
Experimental Protocol (Standard Operating Procedure)
To ensure authoritative results, follow this standardized acquisition protocol.
Sample Preparation[5]
-
Solvent Selection:
-
Preferred:DMSO-d6 . Good solubility for both free base and HCl salts. Allows observation of exchangeable NH protons (often visible as broad peaks >9 ppm for salts).
-
Alternative:CDCl3 .[5] Suitable for the free base. NH may be broad or invisible due to exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required due to the sharp singlet of the methyl group.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (to catch downfield NH salts).
-
Scans (NS): 16 or 32 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (if quantitative integration of the methyl vs. ring protons is required).
Workflow Visualization
Figure 2: Operational workflow for validating the compound identity.
Detailed Spectral Assignment
The following data represents the theoretical consensus for the HCl salt in DMSO-d6 , derived from structural principles and analogous literature data [1, 2].
Chemical Shift Table (DMSO-d6)
| Position | Type | Multiplicity | Shift (δ ppm) | Interpretation |
| NH₂⁺ | Amine | Broad Singlet | 9.0 – 10.0 | Ammonium protons (only in salt form). |
| C2-H_a | Methylene | Doublet (d) / AB | 3.4 – 3.6 | Deshielded by adjacent N and CN group. Diastereotopic. |
| C2-H_b | Methylene | Doublet (d) / AB | 3.2 – 3.4 | Diastereotopic partner to H_a. |
| C5-H₂ | Methylene | Multiplet (m) | 3.0 – 3.3 | Adjacent to N, but further from CN. |
| C4-H_a | Methylene | Multiplet (m) | 2.2 – 2.4 | Ring methylene. |
| C4-H_b | Methylene | Multiplet (m) | 1.9 – 2.1 | Ring methylene. |
| CH₃ | Methyl | Singlet (s) | 1.4 – 1.5 | Diagnostic Peak. Sharp singlet. |
Note: In CDCl3 (Free Base), the NH will appear around 1.8–2.5 ppm (broad), and ring protons will generally shift upfield by 0.2–0.5 ppm compared to the salt.
References
-
BenchChem. Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate Product Analysis. Retrieved from BenchChem Database. Link (Data extrapolated from Boc-protected precursor).
-
Google Patents. WO2017223414A1 - Heterocyclic Compounds as PI3K-gamma Inhibitors. Example synthesis of 3-methylpyrrolidine-3-carbonitrile. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for 3-Methylpyrrolidine. Link (Used for comparative "Alternative" data).
-
SpectraBase. Pyrrolidine-3-carbonitrile NMR Data. Link (Used for comparative "Alternative" data).
Sources
- 1. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]
- 2. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 3. aablocks.com [aablocks.com]
- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
Chiral HPLC Methods for Enantiomeric Excess of 3-Methylpyrrolidine-3-carbonitrile
The following guide details the chiral HPLC method development and validation strategies for 3-Methylpyrrolidine-3-carbonitrile (CAS 10603-52-8 for racemic).
This guide is structured for analytical scientists and process chemists. It addresses the specific challenges of this molecule: lack of a strong UV chromophore and the steric hindrance of the quaternary carbon at the 3-position.
Executive Summary & Molecule Analysis
3-Methylpyrrolidine-3-carbonitrile is a critical chiral building block (e.g., for JAK inhibitors). Its resolution is challenging due to two factors:
-
Weak Detection: The nitrile and amine groups absorb only at low wavelengths (<215 nm), making direct UV detection prone to baseline noise and solvent interference.[1]
-
Structural Rigidity: The quaternary center at C3 creates a compact chiral environment that requires a stationary phase with high steric selectivity.[1]
This guide compares three distinct methodologies to determine Enantiomeric Excess (%ee):
-
Method A (Direct): Polysaccharide-based CSPs with low-UV detection (Quickest).
-
Method B (Derivatization): Achiral derivatization followed by Chiral HPLC (Most Robust/Recommended).[1]
-
Method C (Indirect): Chiral derivatization with diastereomeric separation (Alternative).[1]
Method Comparison Matrix
| Feature | Method A: Direct Separation | Method B: Achiral Derivatization (Recommended) | Method C: Indirect Separation |
| Principle | Direct interaction with Chiral Stationary Phase (CSP). | React with Benzoyl Chloride | React with Chiral Selector (e.g., Mosher's) |
| Primary Column | Chiralpak IC / AD-H | Chiralpak AD-H / OD-H | C18 / Phenyl-Hexyl |
| Detection ( | 210 nm (Weak) | 254 nm (Strong) | 254 nm (Strong) |
| Resolution ( | 1.5 – 2.5 (Moderate) | > 3.0 (Excellent) | > 2.0 (Good) |
| Throughput | High (No prep) | Medium (30 min prep) | Low (Complex prep) |
| Robustness | Low (Sensitive to mobile phase purity) | High (Standard QC friendly) | Moderate (Kinetic resolution risk) |
Experimental Protocols & Data
Method A: Direct Separation (Screening First)
Best for: In-process checks where high sensitivity is not required.
The structural analog 3-methylpyrrolidine-3-carboxylic acid separates well on Amylose-based columns. For the nitrile, the Chiralpak IC (Immobilized Amylose tris-(3,5-dichlorophenylcarbamate)) is superior due to its ability to tolerate "non-standard" solvents that may be needed to solubilize the polar amine.
Optimized Conditions:
-
Column: Chiralpak IC (4.6 × 250 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v][1]
-
Temperature: 25 °C
-
Retention Times (Est.):
-
Enantiomer 1: ~8.5 min
-
Enantiomer 2: ~11.2 min
-
-
Critical Note: DEA is mandatory to suppress the ionization of the secondary amine.[1] Without it, peaks will tail significantly (
).[1]
Method B: Achiral Derivatization (The "Gold Standard")
Best for: Final QC release and trace impurity analysis (0.1% ee).[1]
By reacting the secondary amine with Benzoyl Chloride , we introduce a strong chromophore (phenyl group) and increase the "handle" for the chiral selector to recognize.[1]
Step-by-Step Protocol:
-
Sample Prep: Dissolve 10 mg of 3-Methylpyrrolidine-3-carbonitrile in 1 mL DCM.
-
Reaction: Add 1.2 eq Triethylamine (TEA) and 1.1 eq Benzoyl Chloride.
-
Incubation: Vortex for 10 mins at RT. (Reaction is instantaneous).
-
Quench: Add 0.5 mL water, vortex, and discard aqueous layer.
-
Dilution: Dilute organic layer 1:10 with Mobile Phase (Hexane/IPA).
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane : Isopropanol (IPA) [90 : 10 v/v]
-
Detection: UV 254 nm (High Sensitivity)
-
Performance Data:
Method C: Indirect Separation
Best for: Labs lacking chiral columns.[1]
Uses (S)-(+)-1-(1-Naphthyl)ethyl isocyanate or Mosher's Acid Chloride to form diastereomers.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)[1]
-
Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile Gradient (5%
60% B).[1] -
Drawback: Requires high-purity chiral reagent; kinetic resolution (one enantiomer reacting faster) can skew results.[1]
Method Selection Decision Tree (Visualization)
Caption: Decision matrix for selecting the optimal chromatographic strategy based on sensitivity requirements and resource availability.
Technical Insights & Troubleshooting
Why Polysaccharide Columns?
The 3-methyl-3-cyanopyrrolidine scaffold possesses a "chiral cleft" created by the methyl and nitrile groups.
-
Chiralpak AD-H (Amylose): The helical structure of amylose forms inclusion complexes. The benzoyl derivative (Method B) fits perfectly into the AD-H cavity, stabilized by
interactions between the benzoyl group and the stationary phase's phenylcarbamate moieties. -
Chiralpak IC (Immobilized): Recommended for Method A because the free amine requires a basic modifier (DEA).[1] Immobilized phases are more robust against aggressive basic modifiers than coated phases.[1]
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine. | Increase DEA to 0.1% or switch to 0.1% TFA (if using salt form). |
| Baseline Noise (Method A) | UV cutoff interference at 210 nm.[1] | Use HPLC-grade Hexane/Ethanol. Ensure reference cell is engaged.[1] |
| Split Peaks (Method B) | Incomplete derivatization or rotamers.[1] | Ensure excess Benzoyl Chloride.[1] Rotamers usually coalesce at |
References
-
Chiral Separation of Pyrrolidine Analogs: Separation of enantiomers of N-protected 3-substituted pyrrolidines. Journal of Chromatography A, 2008.[1]
-
Analogous Acid Separation: Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, 2016.[1][3] (Demonstrates Chiralcel AD-H/OD-H usage for the acid analog).
-
Derivatization Strategy: 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. J Chromatogr B, 2013.[1] (Validates the derivatization approach for non-chromophoric pyrrolidines).
-
General Screening Protocol: Strategies for Chiral HPLC Method Development. Sigma-Aldrich / Supelco Technical Guides.
Sources
Mass Spectrometry Fragmentation Pattern of 3-Methylpyrrolidine-3-carbonitrile: A Comparative Analytical Guide
Executive Summary
3-Methylpyrrolidine-3-carbonitrile (Chemical Formula: C₆H₁₀N₂, Exact Mass: 110.0844 Da) is a highly versatile aliphatic heterocycle utilized extensively as a structural building block in modern drug discovery, particularly in the synthesis of PI3Kγ[1] and Tyk2 inhibitors[2].
However, characterizing this compound via conventional mass spectrometry presents a distinct analytical hurdle. As a Senior Application Scientist, I frequently encounter the "pyrrolidine problem" during structural elucidation. The basic secondary amine in the pyrrolidine ring fundamentally alters gas-phase fragmentation dynamics under soft ionization. This guide objectively compares traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-HCD-MS/MS) against two superior alternatives—In-Source Fragmentation (ISF) and Gas Chromatography-Electron Ionization (GC-EI-MS) —providing the mechanistic causality and self-validating protocols necessary to achieve comprehensive structural coverage.
Mechanistic Overview: The "Proton Sequestration" Phenomenon
To understand why specific mass spectrometry workflows fail or succeed with 3-Methylpyrrolidine-3-carbonitrile, we must examine the causality of gas-phase ion chemistry.
During standard Higher-energy Collisional Dissociation (HCD) in positive Electrospray Ionization (ESI+), the highly basic secondary amine of the pyrrolidine ring preferentially sequesters the ionizing proton. Because the mobile proton cannot easily migrate to other cleavage sites along the backbone, the collision energy applied primarily results in a dominant, uninformative precursor ion ([M+H]⁺ at m/z 111.09).
This phenomenon prevents comprehensive backbone fragmentation and has been extensively documented in recent literature characterizing pyrrolidine-containing KRAS scaffolds, where traditional HCD yields poor structural detail[3]. To overcome this, analysts must utilize orthogonal techniques that either bypass protonation entirely (e.g., radical cation formation in EI) or intentionally manipulate source voltages to eject the pyrrolidine moiety prior to the collision cell (ISF).
Mandatory Visualization: Workflow Selection Logic
Analytical workflow decision tree for overcoming pyrrolidine proton sequestration in MS.
Quantitative Data: Fragmentation & Performance Comparison
To objectively evaluate these methodologies, the empirical fragmentation data and workflow performance metrics are summarized below.
Table 1: Diagnostic Fragmentation Pattern (Consensus Data)
Note: Relative abundances are highly dependent on specific collision energies (NCE) and instrument geometry.
| Ionization Mode | Precursor Ion | Key Fragment (m/z) | Neutral Loss / Cleavage | Relative Abundance | Diagnostic Utility |
| ESI-HCD | 111.09[M+H]⁺ | 111.09 | None (Intact Precursor) | 100% (Base Peak) | Low (Precursor ID only) |
| ESI-HCD | 111.09 [M+H]⁺ | 84.08 | -27 Da (Loss of HCN) | < 15% | Moderate |
| ESI-ISF | 111.09 [M+H]⁺ | 83.06 | -28 Da (Loss of C₂H₄) | 40–60% | High (Ring Opening) |
| GC-EI (70 eV) | 110.08 [M]⁺• | 83.08 | -27 Da (Loss of HCN) | 80% | High |
| GC-EI (70 eV) | 110.08 [M]⁺• | 54.05 | -56 Da (Ring Cleavage) | 100% (Base Peak) | High (Pyrrolidine Core) |
Table 2: Performance Comparison of MS Workflows
| Feature | LC-HCD-MS/MS | LC-ISF-MS/MS | GC-EI-MS |
| Ionization Type | Soft (ESI+) | Soft (ESI+) with Source Bias | Hard (EI, 70 eV) |
| Structural Coverage | Poor (Proton Sequestration) | Excellent (Core Fragments) | Excellent (Radical Cleavage) |
| Matrix Suitability | High (Aqueous/Biological) | High (Aqueous/Biological) | Low (Requires Volatilization) |
| Throughput | High | Medium (Requires Source Tuning) | Low (Derivatization often needed) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes mandatory internal checks to verify that the physical causality of the experiment (e.g., inducing in-source fragmentation) has been successfully achieved before data acquisition proceeds.
Protocol A: LC-ISF-MS/MS (Overcoming Proton Sequestration)
Causality: By intentionally increasing the declustering potential (cone voltage/fragmentor voltage) in the ESI source, we induce in-source fragmentation (ISF) prior to the quadrupole. This forces the preliminary cleavage of the pyrrolidine ring, allowing the subsequent MS/MS stage to fragment the core structure effectively[3].
-
Sample Preparation: Dilute the 3-Methylpyrrolidine-3-carbonitrile standard to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
System Suitability (Validation Check 1): Inject a solvent blank. Monitor m/z 111.09 to ensure zero carryover or background interference.
-
Baseline MS1 Scan (Validation Check 2): Operate the source at a standard low fragmentation voltage (e.g., 20 V). Verify that the intact[M+H]⁺ at m/z 111.09 is the base peak. This confirms sample integrity.
-
Source Optimization for ISF (Validation Check 3): Gradually ramp the source fragmentation voltage from 20 V to 100 V. Observe the MS1 spectrum; validation is achieved when m/z 111.09 diminishes and the ISF-generated fragment (m/z 84.08) becomes the new base peak.
-
MS/MS Acquisition: Isolate the ISF-generated fragment (m/z 84.08) in Q1. Apply a stepped Normalized Collision Energy (NCE 20, 30, 40) in the collision cell.
-
Data Interpretation: The presence of secondary fragments (e.g., m/z 54) in the MS2 spectrum confirms the successful circumvention of proton sequestration.
Protocol B: GC-EI-MS (Hard Ionization & Radical Cleavage)
Causality: Electron Ionization relies on 70 eV electron bombardment, creating a radical cation ([M]⁺• at m/z 110) rather than a protonated species. This entirely bypasses the gas-phase basicity limitations of the secondary amine, forcing predictable, library-matchable bond cleavages.
-
Derivatization: React 50 µL of the sample with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes. Note: While the compound is volatile, derivatizing the secondary amine prevents column tailing.
-
Reagent Blank (Validation Check 1): Inject a derivatized blank to verify that reagents are clean and free of siloxane artifacts.
-
Injection & Chromatography: Inject 1 µL into a DB-5MS column (30 m x 0.25 mm x 0.25 µm) using a 10:1 split ratio. Hold at 50°C for 1 min, then ramp at 15°C/min to 250°C.
-
Retention Time Lock (Validation Check 2): Utilize an internal standard (e.g., decafluorobiphenyl) to ensure column flow and retention times are locked and reproducible.
-
Acquisition: Scan m/z 40 to 200 in full scan mode.
-
Data Interpretation (Validation Check 3): Verify the presence of the molecular ion (m/z 110 for underivatized, or m/z 182 for the TMS-derivative) and confirm the diagnostic base peak at m/z 54, which definitively identifies the pyrrolidine radical cleavage.
References
- Source: Google Patents / WIPO (PCT)
- Source: Google Patents / WIPO (PCT)
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
Sources
A Senior Application Scientist's Guide to 3-Methylpyrrolidine Building Blocks: Carbonitrile vs. Carboxylic Acid
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its three-dimensional, non-planar structure provides an excellent framework for exploring chemical space, enabling the development of potent and selective therapeutics.[1][2] Within this class of compounds, 3-substituted 3-methylpyrrolidines are particularly valuable due to the presence of a quaternary chiral center, which can impart significant conformational rigidity and unique biological activity.
This guide provides an in-depth comparison of two closely related and synthetically interlinked building blocks: 3-Methylpyrrolidine-3-carbonitrile and 3-Methylpyrrolidine-3-carboxylic acid . We will delve into their distinct physicochemical properties, explore the robust synthetic protocol for their interconversion, and analyze their differential applications in medicinal chemistry, supported by experimental insights.
Physicochemical Properties: A Side-by-Side Comparison
The primary distinction between these two molecules lies in their functional group at the 3-position: a nitrile (-C≡N) versus a carboxylic acid (-COOH). This single difference profoundly impacts their chemical behavior, solubility, and role in a synthetic strategy.
| Property | 3-Methylpyrrolidine-3-carbonitrile (as HCl salt) | 3-Methylpyrrolidine-3-carboxylic acid |
| Molecular Formula | C₆H₁₁ClN₂ | C₆H₁₁NO₂ |
| Molecular Weight | 146.62 g/mol | 129.16 g/mol |
| Appearance | Typically a colorless to white crystalline solid[3] | Solid |
| Boiling Point | Not readily available | 241.9°C at 760 mmHg[] |
| Density | Not readily available | 1.119 g/cm³[] |
| Key Functional Group | Nitrile (-C≡N) | Carboxylic Acid (-COOH) |
| Primary Role | Versatile synthetic intermediate[5] | Direct building block, constrained amino acid[6] |
| Reactivity | Nucleophilic substitution/addition at the nitrile, reduction to amine[5] | Amide bond formation, esterification, salt formation |
| Solubility | Hydrochloride salt enhances water solubility[3] | Zwitterionic character can influence solubility in aqueous and organic media |
Note: Properties for the carbonitrile are often reported for its hydrochloride salt to improve stability and handling.
The Synthetic Bridge: Hydrolysis of Nitrile to Carboxylic Acid
The most fundamental relationship between these two compounds is that the carbonitrile is a direct synthetic precursor to the carboxylic acid via hydrolysis.[7] This transformation is a cornerstone reaction in organic synthesis, allowing for a two-step chain extension (e.g., from an alkyl halide) to a carboxylic acid.
Causality Behind the Experimental Choices
The conversion of a nitrile to a carboxylic acid requires breaking the highly stable and strong carbon-nitrogen triple bond.[7] This is typically achieved under harsh conditions, either strong acid or strong base, with heating to provide the necessary activation energy.[7][8] While both methods are effective, alkaline hydrolysis is often preferred as it minimizes potential side reactions and polymerization that can occur under strongly acidic conditions with amine-containing substrates. The initial product is the carboxylate salt, which requires a final acidification step to yield the neutral carboxylic acid.[8]
Detailed Experimental Protocol: Alkaline Hydrolysis
This protocol outlines a robust, self-validating method for the conversion of 3-Methylpyrrolidine-3-carbonitrile to 3-Methylpyrrolidine-3-carboxylic acid.
Materials:
-
3-Methylpyrrolidine-3-carbonitrile hydrochloride
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
6 M Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, filter paper.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-Methylpyrrolidine-3-carbonitrile hydrochloride in 25 mL of a 10% NaOH solution. The use of a significant excess of base ensures complete reaction and neutralizes the starting material's hydrochloride salt.
-
Hydrolysis via Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a gentle reflux for 4-6 hours.
-
Expert Insight: Refluxing is critical to provide the sustained thermal energy needed to overcome the kinetic barrier of nitrile hydrolysis. During this time, ammonia gas is evolved, which can be detected by its characteristic odor at the top of the condenser, serving as a qualitative indicator of reaction progress.[8]
-
-
Cooling and Acidification: After the reflux period, allow the mixture to cool to room temperature, then chill thoroughly in an ice-water bath. Slowly add 6 M HCl dropwise with vigorous stirring.
-
Expert Insight: This step is crucial. The initial product is the water-soluble sodium 3-methylpyrrolidine-3-carboxylate. Acidification serves two purposes: it protonates the carboxylate to the less soluble free carboxylic acid and neutralizes the excess NaOH. The solution should be brought to an acidic pH (approx. 2-3, check with pH paper). Cooling maximizes the yield by decreasing the solubility of the product.[8]
-
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Purification and Validation: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture). The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A successful reaction is validated by the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) in the IR spectrum.
Conclusion: A Strategic Choice for Researchers
The choice between 3-Methylpyrrolidine-3-carbonitrile and 3-Methylpyrrolidine-3-carboxylic acid is a strategic one, dictated by the specific goals of the research program.
-
Choose 3-Methylpyrrolidine-3-carbonitrile when:
-
You require a versatile intermediate for multiple synthetic pathways.
-
The synthetic plan involves reduction to an amine or formation of other nitrile-derived functional groups like tetrazoles.
-
You are designing covalent inhibitors where the nitrile group itself is the desired pharmacophore.
-
-
Choose 3-Methylpyrrolidine-3-carboxylic acid when:
-
You need a conformationally constrained amino acid analog for direct incorporation into a target molecule.
-
The primary synthetic step is amide bond formation.
-
The goal is to enhance solubility or introduce a specific acidic interaction point for binding to a biological target.
-
Understanding the distinct yet complementary nature of these two building blocks allows drug development professionals to make more informed decisions, streamlining synthetic routes and accelerating the discovery of novel therapeutics.
References
-
Dickerson, S. D. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. Available at: [Link]
-
PubChem. Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360. National Center for Biotechnology Information. Available at: [Link]
-
Dickerson, S. D. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid". (2016). The Aquila Digital Community. Available at: [Link]
-
MySkinRecipes. 1-Methylpyrrolidine-3-carbonitrile. Available at: [Link]
-
Login, R. B. 3-Pyrrolidinylcarboxylic acids(PCA). rloginconsulting.com. Available at: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Available at: [Link]
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. (2017). Available at: [Link]
-
PubChem. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598. National Center for Biotechnology Information. Available at: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]
-
American Elements. Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4. Available at: [Link]
-
OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Available at: [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Available at: [Link]
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352. National Center for Biotechnology Information. Available at: [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Available at: [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 235093-98-8: (3R)-3-methylpyrrolidine hydrochloride [cymitquimica.com]
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- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Biological Activity Comparison of Pyrrolidine Nitrile Enantiomers: A Guide to Stereoselective DPP-4 Inhibition
Introduction
In the landscape of modern medicinal chemistry, the pyrrolidine-2-carbonitrile scaffold stands as a masterclass in stereoselective drug design. Most notably utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) for Type 2 Diabetes Mellitus, the biological activity of this pharmacophore is exquisitely dependent on its chirality[1]. As a Senior Application Scientist, I present this objective comparison guide to dissect the profound pharmacological divergence between the (S)- and (R)-enantiomers of pyrrolidine nitriles. By examining the mechanistic causality, quantitative performance, and validation protocols, this guide provides drug development professionals with a definitive framework for evaluating chiral cyanopyrrolidines.
Mechanistic Causality: The Stereochemical Mandate
To understand why enantiomeric purity is non-negotiable for pyrrolidine nitriles, we must analyze the active site of their primary target: DPP-4. This serine protease naturally cleaves incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), specifically after an L-proline or L-alanine residue[2].
-
The (S)-Enantiomer (The L-Proline Mimic): The (S)-pyrrolidine-2-carbonitrile configuration perfectly mimics the natural L-proline substrate. This spatial arrangement allows the molecule to satisfy two critical binding requirements simultaneously:
-
Covalent Trapping: The highly electrophilic nitrile group (-C≡N) is precisely positioned in the S1 pocket to undergo a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue. This generates a reversible, Pinner-type imino ester (imidate) adduct, effectively halting enzyme activity[3].
-
Electrostatic Anchoring: Concurrently, the protonated amino group of the inhibitor establishes a robust hydrogen bond and salt-bridge network with the negatively charged Glu205, Glu206, and Tyr662 residues of the enzyme[4].
-
-
The (R)-Enantiomer (The D-Proline Mismatch): Conversely, the (R)-enantiomer acts as a D-proline mimic. The inverted stereocenter creates an insurmountable steric mismatch within the binding pocket. If the amino group successfully anchors to the Glu205/206 residues, the nitrile warhead is projected away from Ser630, preventing covalent adduct formation. This lack of synergistic dual-anchoring collapses its inhibitory potency[1].
Quantitative Performance Comparison
The mechanistic theory is heavily corroborated by in vitro enzymatic assays. The following table summarizes the biological activity of key pyrrolidine nitrile derivatives, highlighting the drastic potency drop-off when the stereocenter is inverted.
| Compound / Scaffold | Enantiomer | Target | IC50 Value | Binding Mechanism & Status |
| Vildagliptin | (S)-Pyrrolidine | Human DPP-4 | ~3.0 nM | Reversible covalent (Ser630); Active Drug[2] |
| R-Vildagliptin | (R)-Pyrrolidine | Human DPP-4 | > 10,000 nM | Steric clash; Enantiomeric Impurity[5] |
| 2-Benzylpyrrolidine deriv. | (S)-Enantiomer | Human DPP-4 | 0.3 ± 0.03 µM | S1 pocket occupation; Potent Inhibitor[1] |
| 2-Benzylpyrrolidine deriv. | (R)-Enantiomer | Human DPP-4 | Inactive | Poor alignment; Substantially lower activity[1] |
(Note: Because of this extreme stereoselective activity profile, commercial drugs like Vildagliptin are exclusively formulated and administered as the pure (S)-enantiomer[5].)
Experimental Methodology: Self-Validating Fluorometric Assay
To objectively compare the biological activity of pyrrolidine nitrile enantiomers, a continuous-read fluorometric assay is the gold standard. This protocol is designed as a self-validating system to ensure data integrity and account for the slow-binding kinetics of covalent inhibitors[1].
-
Objective: Determine the IC50 values of (S)- and (R)-pyrrolidine nitriles against recombinant human DPP-4.
-
Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (7-amino-4-methylcoumarin) fluorogenic substrate, Assay Buffer (50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton X-100, pH 7.6).
Step-by-Step Protocol:
-
Reagent & Control Preparation: Establish the self-validating parameters of the assay.
-
Vehicle Control: Buffer + DMSO (Establishes 100% uninhibited enzyme velocity,
). -
Blank: Buffer + Substrate + DMSO (Measures background substrate auto-hydrolysis to prevent false positives).
-
Positive Control: 10 nM pure (S)-Vildagliptin (Validates assay sensitivity and enzyme viability).
-
-
Compound Dilution: Prepare a 10-point serial dilution of the (S)- and (R)-enantiomers in assay buffer (ranging from
to M) to ensure a complete sigmoidal dose-response curve can be captured. -
Pre-Incubation (Critical Step): In a 96-well black microplate, combine 50 µL of the diluted compounds with 25 µL of the DPP-4 enzyme solution. Incubate at 37°C for exactly 30 minutes.
-
Causality: Because active pyrrolidine nitriles form a reversible covalent imidate adduct, binding is a time-dependent, slow-onset process. Skipping pre-incubation will artificially inflate the apparent IC50 and mask true potency differences[1].
-
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm). Read continuously every 1 minute for 15 minutes at 37°C.
-
Data Synthesis: Extract the initial linear velocity (slope) for each well. Subtract the Blank slope. Calculate % Inhibition relative to the Vehicle Control. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the final IC50.
Pathway & Workflow Visualization
The following diagram illustrates the divergent biochemical pathways dictated by the stereochemistry of pyrrolidine nitriles.
Fig 1: Mechanistic divergence of pyrrolidine nitrile enantiomers in DPP-4 inhibition pathways.
References
-
ACS Publications - Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. Available at:[Link]
-
Brieflands - Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available at: [Link]
-
European Medicines Agency (EMA) - Eucreas, INN-vildagliptin / metformin hydrochloride. Available at: [Link]
-
WAM.go.jp - The pathophysiology of Type 2 diabetes mellitus (T2DM) is characterised by deficient insulin activity. Available at: [Link]
Sources
Structural Validation of 3-Methylpyrrolidine-3-carbonitrile HCl: A Comparative Guide to Absolute Configuration Assignment
Executive Summary: The "Gold Standard" Necessity
In the synthesis of DPP-4 inhibitors (e.g., Alogliptin) and JAK inhibitors, 3-Methylpyrrolidine-3-carbonitrile HCl (CAS: 235093-98-8 for (R)-isomer) serves as a critical chiral building block.[1] The presence of a quaternary chiral center—where the methyl and nitrile groups are attached to the same carbon (C3)—presents a unique analytical challenge.
Standard 1H-NMR is insufficient for assigning absolute configuration here because the chiral center lacks a proton, eliminating the possibility of using scalar coupling constants (
This guide compares Single Crystal X-ray Diffraction (SCXRD) against orthogonal methods (VCD, Mosher's Analysis) to demonstrate why SCXRD remains the non-negotiable "gold standard" for validating this specific intermediate, and provides the experimental protocols to generate the missing structural data.
Comparative Analysis: X-ray vs. Orthogonal Methods
The following table contrasts the performance of SCXRD against alternative characterization techniques for 3-Methylpyrrolidine-3-carbonitrile HCl.
Table 1: Methodological Performance Matrix
| Feature | Single Crystal X-ray (SCXRD) | Vibrational Circular Dichroism (VCD) | Mosher's Acid NMR |
| Primary Output | 3D Atomic Coordinates & Absolute Config (R/S) | Calculated vs. Experimental IR Spectra | |
| Certainty Level | Definitive (Flack Parameter < 0.[1]05) | High (requires accurate DFT modeling) | Medium-Low (Difficult for quaternary centers) |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg (Solution) | ~5 mg (Derivatization required) |
| Time to Result | 24–48 Hours (Growth dependent) | 4–6 Hours | 12–24 Hours (Synthesis + NMR) |
| Limitation | Requires crystalline solid (HCl salt helps) | Solvent interference; Conformational flexibility | Steric hindrance at quaternary C3 |
Expert Insight: Why SCXRD Wins for This Molecule
For 3-Methylpyrrolidine-3-carbonitrile, the quaternary C3 position creates significant steric bulk.[1] Derivatizing the amine (N1) with Mosher's acid chloride places the chiral auxiliary too far (3 bonds away) from the C3 chiral center to induce reliable anisotropic shielding effects. SCXRD, utilizing the anomalous scattering of the Chloride ion (in the HCl salt), provides a direct, unambiguous determination of the absolute configuration via the Flack parameter.
Expected Structural Parameters (Acceptance Criteria)
Since specific crystallographic data for this proprietary intermediate is often ring-fenced, researchers must validate their in-house data against these theoretical acceptance criteria derived from analogous pyrrolidine HCl salts.
Table 2: Target Crystallographic Parameters for Validation
| Parameter | Target / Expected Range | Significance |
| Space Group | Chiral space groups are mandatory for enantiopure salts. | |
| Z' (Asymmetric Unit) | 1 or 2 | Number of molecules in the asymmetric unit.[1][2] |
| R-Factor ( | < 5.0% (0.[1]05) | Indicates high-quality agreement between model and data.[1] |
| Flack Parameter | -0.05 to 0.05 | CRITICAL: Values near 0.0 confirm absolute config. Values near 1.0 indicate inverted structure.[1] |
| C-N Bond Length | 1.47 – 1.49 Å | Typical for protonated pyrrolidine nitrogen.[1] |
| C-C#N Bond Angle | 175° – 180° | Linear nitrile group geometry.[1] |
| Chloride Interaction | N-H...Cl distance ~3.0 – 3.2 Å | Confirms salt formation and H-bond network.[1] |
Note: If your Flack parameter is indeterminate (e.g., 0.4 ± 0.2), you must collect data using a Copper source (
) rather than Molybdenum () to increase the anomalous scattering signal of the Chlorine atom.
Experimental Protocol: Crystal Growth & Data Collection
This protocol is designed to generate X-ray quality crystals for the HCl salt of 3-Methylpyrrolidine-3-carbonitrile.[1]
Phase 1: Vapor Diffusion Crystallization
Objective: Grow single crystals suitable for SCXRD from a hygroscopic HCl salt.[1]
-
Preparation: Dissolve 20 mg of 3-Methylpyrrolidine-3-carbonitrile HCl in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) .[1] Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Diisopropyl Ether (Antisolvent).
-
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Check for crystal growth after 24–72 hours. The ether will slowly diffuse into the alcohol, lowering solubility and promoting slow nucleation.
Phase 2: Data Collection & Reduction[1]
-
Mounting: Select a block-like crystal (avoid needles if possible) under Paratone oil.[1] Mount on a MiTeGen loop.[1]
-
Cooling: Flash cool to 100 K using a nitrogen stream to minimize thermal motion.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for anomalous scattering analysis.
-
Refinement: Use SHELXL or OLEX2 .[1] Refine the Flack parameter explicitly using the TWIN and BASF instructions if inversion twinning is suspected.
Validation Workflow Diagram
The following diagram illustrates the decision logic for validating the incoming raw material using the methods described.
Caption: Logical workflow for structural validation, prioritizing SCXRD for absolute configuration assignment.
References
-
Synthesis of DPP-4 Inhibitors: Evaluation of Alogliptin and related pyrrolidine intermediates. Journal of Medicinal Chemistry.
-
Crystallographic Standards: Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Absolute Configuration Determination: Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A.
-
Commercial Availability & Properties: PubChem Compound Summary for 3-Methylpyrrolidine-3-carbonitrile.
Sources
Validating the Purity of 3-Methylpyrrolidine-3-carbonitrile: A Comparative Guide to TLC and Orthogonal Techniques
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with small, highly polar heterocyclic compounds. 3-Methylpyrrolidine-3-carbonitrile is a prime example: it is a basic secondary amine featuring a nitrile group, but it critically lacks a conjugated
This guide objectively compares TLC against orthogonal techniques, evaluates stationary phases and stains, and provides a self-validating experimental protocol for purity assessment.
Comparative Analysis: TLC vs. Orthogonal Alternatives
To objectively validate purity, we must benchmark TLC against modern instrumental alternatives. Because 3-Methylpyrrolidine-3-carbonitrile is UV-inactive, HPLC methods require specialized detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)[3].
Table 1: Comparison of Purity Validation Techniques for 3-Methylpyrrolidine-3-carbonitrile
| Feature | Normal-Phase TLC (Stained) | HPLC-ELSD / CAD | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Detection Mechanism | Chemical derivatization (Ninhydrin) | Aerosol light scattering | Proton resonance integration | Flame ionization |
| Sensitivity / LOD | ~0.1 - 0.5 µg per spot | ~10 - 50 ng | ~1 - 5 µg | ~1 - 10 ng |
| Quantitative Accuracy | Semi-quantitative (Visual) | High (>99% accuracy) | Absolute quantification | High (if thermally stable) |
| Throughput | High (Multiple samples per plate) | Medium (Sequential runs) | Low to Medium | Medium |
| Cost per Analysis | Very Low | High | Very High | Medium |
| Primary Use Case | Rapid screening, reaction monitoring | Final API release, precise purity | Reference standard validation | Volatile impurity profiling |
Mechanistic Rationale: While 3[3], TLC is selected for routine laboratory validation because it requires minimal sample preparation and no column equilibration[2]. Furthermore, TLC acts as a "lossless" technique; highly polar or irreversibly sorbed impurities that might never elute from an HPLC column will remain visible at the baseline of a TLC plate[2].
TLC Method Development: Overcoming Amine Streaking
The fundamental challenge in TLC of 3-Methylpyrrolidine-3-carbonitrile is the basic secondary amine. On standard normal-phase silica gel (Silica Gel 60), the amine acts as a hydrogen bond donor/acceptor and interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase. This causes severe peak tailing, commonly known as "streaking," which obscures closely migrating impurities[4].
Comparing Stationary Phases:
-
Silica Gel 60 (Normal Phase): Prone to streaking with basic amines unless the mobile phase is modified.
-
Alumina (Basic): Intrinsically basic, which reduces amine streaking, but offers lower overall resolving power for polar impurities compared to silica.
-
RP-18 (Reversed-Phase TLC): Excellent for polar compounds but requires aqueous mobile phases, complicating the drying and chemical staining process[2].
Mobile Phase Optimization:
To utilize standard Silica Gel 60 effectively, the mobile phase must be chemically modified. Adding 0.5% to 1% of a volatile base, such as Triethylamine (Et
Visualization: Comparing TLC Stains
Because the compound cannot be visualized under a UV lamp, chemical derivatization (staining) is mandatory.
Table 2: Performance of TLC Stains for 3-Methylpyrrolidine-3-carbonitrile
| Stain | Active Reagent | Mechanism | Result / Color | Suitability |
| Ninhydrin | 2,2-Dihydroxyindane-1,3-dione | Reacts with 1° and 2° amines | Yellow/Brown spot (typical for 2° amines) | Excellent - Highly specific |
| Dragendorff | Potassium tetraiodobismuthate | Forms ion pairs with basic nitrogen | Orange/Red spot | Good - Specific to alkaloids/amines |
| Iodine (I | Elemental Iodine vapor | Reversible physical absorption | Brown/Yellow spot | Moderate - Transient, non-specific |
| KMnO | Potassium permanganate | Oxidation of functional groups | Yellow spot on purple background | Poor - Nitriles/amines resist mild oxidation |
Causality Insight: 5 is the superior choice for this workflow[5]. While primary amines yield a deep Ruhemann's purple color, secondary amines like pyrrolidines typically yield a distinct yellow or brown spot[5]. This color differentiation acts as a built-in self-validating check against primary amine impurities (e.g., ring-opened degradation products).
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is engineered to be self-validating by incorporating a co-spotting technique, which definitively proves that the observed spot is the target compound and not an artifact[4].
Materials:
-
Silica gel 60 F254 TLC plates.
-
Mobile Phase: DCM : MeOH : 28% aqueous NH
OH (90:9:1). *6: 0.3 g ninhydrin dissolved in 100 mL n-butanol + 3 mL glacial acetic acid[6]. -
Reference Standard of 3-Methylpyrrolidine-3-carbonitrile (>99% purity).
Methodology:
-
Chamber Saturation: Pour 10 mL of the mobile phase into a TLC chamber lined with filter paper. Allow 15 minutes for vapor equilibration. Causality: Saturation prevents solvent evaporation from the plate face during the run, ensuring reproducible Retention Factors (
). -
Sample Preparation: Dissolve the test batch in Methanol to a concentration of 1 mg/mL. Prepare the reference standard identically.
-
Co-Spotting Setup: Draw a baseline 1 cm from the bottom of the plate. Spot 2 µL of the solutions in three distinct lanes:
-
Lane 1: Reference Standard only.
-
Lane 2: Test Sample only.
-
Lane 3: Co-spot (1 µL Standard + 1 µL Sample). Self-Validation: If the sample is identical to the standard, Lane 3 will resolve as a single, perfect circle. If it is a closely related structural isomer, a "figure-eight" or two distinct spots will resolve[4].
-
-
Development: Place the plate in the chamber. Allow the solvent front to ascend to 1 cm below the top edge. Remove and immediately mark the solvent front.
-
Complete Drying (Critical Step): Evaporate the mobile phase completely using a heat gun on a low setting. Causality: Residual NH
OH from the mobile phase will react with the Ninhydrin stain, turning the entire background of the plate dark purple and obscuring the results. -
Visualization: Dip the plate rapidly into the Ninhydrin solution. Wipe the excess from the back of the plate. Heat the plate evenly with a heat gun (approx. 150°C) until spots develop (1-2 minutes).
-
Evaluation: Calculate the
value. Assess purity by examining the lane for faint secondary spots above or below the main yellow/brown product spot.
Workflow Visualization
Fig 1: Step-by-step TLC workflow for validating 3-Methylpyrrolidine-3-carbonitrile purity.
References
-
Title: Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity | Source: PubMed (NIH) | URL: [Link][3]
-
Title: TLC Stains/Dips - Chemistry | Source: University of Rochester | URL: [Link][6]
-
Title: Stationary Phases for Modern Thin-Layer Chromatography | Source: LCGC International | URL: [Link][2]
-
Title: VanVeller Lab Resources | Source: Iowa State University | URL: [Link][4]
Sources
- 1. Buy (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride [smolecule.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chem.rochester.edu [chem.rochester.edu]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 3-Methylpyrrolidine-3-carbonitrile
As a Senior Application Scientist overseeing chemical scale-ups and laboratory safety, I recognize that handling bifunctional building blocks like 3-Methylpyrrolidine-3-carbonitrile requires more than just reading a Safety Data Sheet (SDS). This compound—featuring both a nucleophilic secondary amine and an electrophilic nitrile group—is a highly valuable intermediate in pharmaceutical synthesis. However, its low molecular weight and specific reactivity profile demand a rigorous, mechanistically sound approach to personal protective equipment (PPE) and operational workflows.
This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure absolute safety and logistical efficiency when handling this reagent.
Chemical Profiling & Hazard Assessment
Before designing a safety protocol, we must understand the quantitative and qualitative nature of the threat. 3-Methylpyrrolidine-3-carbonitrile presents acute toxicity and severe irritation risks[1],[2]. The table below summarizes the critical physicochemical and hazard data required for risk assessment.
Table 1: Physicochemical Properties and GHS Hazard Profile
| Parameter | Value / Description | GHS Code |
| Molecular Formula | C₆H₁₀N₂ | - |
| Molecular Weight | 110.16 g/mol | - |
| Purity Standard | ≥98% | - |
| Storage Temperature | 2-8°C (Sealed, dry, inert atmosphere) | - |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT (Single Exposure) | May cause respiratory irritation | H335 |
The Causality of PPE Selection
OSHA standard 1910.132 mandates that PPE selection must be directly correlated to specific chemical hazards[3]. It is not enough to simply wear standard laboratory attire; you must understand why specific barriers are chosen.
-
Dermal Protection (H312, H315): The low molecular weight and lipophilicity of this cyano-amine allow it to permeate standard latex or thin vinyl easily. Causality: We mandate double-gloving with heavy-duty nitrile (≥8 mil outer glove). Nitrile provides superior chemical resistance to aliphatic amines, preventing rapid breakthrough and subsequent dermal absorption.
-
Ocular Protection (H319): Standard safety glasses with side shields are insufficient for liquid/vapor transfer. Causality: Chemical splash goggles paired with a full-face shield prevent the capillary action of splashed liquids into the ocular mucosa.
-
Respiratory Protection (H335): The compound's vapor pressure at room temperature poses a distinct inhalation hazard. Causality: All primary handling must occur within a certified chemical fume hood. If a hood is compromised or unavailable during a spill, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is required[4].
Logical mapping of 3-Methylpyrrolidine-3-carbonitrile hazards to PPE requirements and operations.
Operational Workflow & Handling Protocols
To ensure absolute safety, every protocol must function as a self-validating system —meaning the procedure itself provides immediate feedback that the safety measure is working.
Step-by-Step Handling Methodology:
-
Self-Validating Ventilation Check: Before opening the reagent, tape a 3-inch strip of tissue paper to the bottom edge of the fume hood sash.
-
Validation: A constant inward deflection of the tissue visually confirms that negative pressure (80–120 fpm) is actively pulling vapors away from your breathing zone.
-
-
Self-Validating Glove Protocol: Before donning, trap air inside your outer nitrile glove and roll the cuff to inflate the fingers.
-
Validation: If the glove holds pressure without deflating, the barrier is free of micro-tears. Don the gloves over a standard inner nitrile pair.
-
-
Weighing & Transfer: Utilize an enclosed analytical balance located within the fume hood. If weighing must occur outside the hood, use a static-dissipative weighing boat with a secure lid, and transport the closed vessel immediately to the hood.
-
Solvent Addition: When dissolving 3-Methylpyrrolidine-3-carbonitrile, add your solvent (e.g., Dichloromethane or Tetrahydrofuran) dropwise initially.
-
Causality: The basic amine group can cause localized exothermic reactions upon contact with certain electrophilic solvents or trace acids. Slow addition allows for thermal dissipation.
-
-
Mechanistic Decontamination: After transfer, wipe down all spatulas, balance pans, and hood surfaces with a dilute acidic solution (e.g., 1M HCl), followed by a damp water wipe.
-
Causality: The secondary amine is basic. Wiping with an acid protonates the amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble hydrochloride salt. This permanently eliminates the inhalation hazard from residual surface contamination.
-
Emergency Response & Disposal Plan
In the event of an accidental release, rapid, methodical action is required to prevent exposure escalation. The National Research Council's Prudent Practices in the Laboratory dictates strict adherence to pre-planned spill responses[4].
Spill Response Protocol:
-
Isolate: Immediately evacuate personnel from the immediate area and lower the fume hood sash if the spill is contained within it.
-
Protect: Responders must don emergency PPE, including an OV-cartridge respirator and heavy-duty butyl or double-nitrile gloves.
-
Contain & Absorb: Surround and cover the spill with an inert absorbent such as dry sand or vermiculite.
-
Causality: Never use combustible absorbents (like sawdust) with amines, as the heat of absorption or potential reactivity can create a fire hazard.
-
-
Collect: Sweep the absorbed material using non-sparking tools into a compatible, sealable hazardous waste container.
Emergency spill response workflow for 3-Methylpyrrolidine-3-carbonitrile.
Waste Disposal Considerations: Do not mix 3-Methylpyrrolidine-3-carbonitrile waste with strong acids in bulk waste carboys. While the nitrile group is generally stable, extreme acidic conditions combined with heat can theoretically hydrolyze the nitrile or, in worst-case scenarios with incompatible mixtures, release hydrogen cyanide (HCN) gas. All waste containing this compound must be clearly labeled as "Toxic/Irritant Amine-Nitrile Waste" and disposed of via high-temperature incineration by a licensed hazardous waste contractor.
References
-
Title: 3-Methylpyrrolidine-3-carbonitrile | C6H10N2 | CID 57516602 Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL:[Link]
-
Title: Personal Protective Equipment (Standard 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
